molecular formula C35H41N2NaO10S2 B15598095 Sulfo Cy5 bis COOH

Sulfo Cy5 bis COOH

Cat. No.: B15598095
M. Wt: 736.8 g/mol
InChI Key: OJQANVUDPXRAJD-UHFFFAOYSA-M
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Description

Sulfo Cy5 bis COOH is a useful research compound. Its molecular formula is C35H41N2NaO10S2 and its molecular weight is 736.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H41N2NaO10S2

Molecular Weight

736.8 g/mol

IUPAC Name

sodium 4-[(2E)-5-carboxy-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C35H42N2O10S2.Na/c1-34(2)26-22-24(32(38)39)14-16-28(26)36(18-8-10-20-48(42,43)44)30(34)12-6-5-7-13-31-35(3,4)27-23-25(33(40)41)15-17-29(27)37(31)19-9-11-21-49(45,46)47;/h5-7,12-17,22-23H,8-11,18-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1

InChI Key

OJQANVUDPXRAJD-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

Sulfo Cy5 bis COOH: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Sulfo Cy5 bis COOH, a fluorescent dye engineered for high-performance applications in biological and biomedical research. We will delve into its core properties, provide detailed experimental protocols for its use, and present visual representations of its structure and reaction mechanisms.

Core Concepts: Understanding this compound

This compound is a derivative of the widely used Cyanine5 (Cy5) fluorescent dye. Its chemical structure is specifically modified to enhance its utility in aqueous environments and for covalent labeling of biomolecules. The name itself describes its key features:

  • Sulfo: The presence of sulfonate (SO₃⁻) groups significantly increases the dye's water solubility. This is a critical feature for bioconjugation reactions, as it allows for labeling in aqueous buffers without the need for organic co-solvents that can denature sensitive proteins.

  • Cy5: This refers to the core cyanine (B1664457) dye structure, which is characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic rings. This structure is responsible for the dye's strong absorption and bright fluorescence in the far-red region of the spectrum, a desirable characteristic due to the low autofluorescence of biological samples in this range.

  • bis COOH: This indicates the presence of two carboxylic acid functional groups. These groups are the reactive handles for covalently attaching the dye to other molecules, typically through the formation of an amide bond with primary amines on proteins, peptides, or amine-modified oligonucleotides.

The combination of high water solubility, intense far-red fluorescence, and reactive carboxylic acid groups makes this compound a versatile tool for a variety of research applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and closely related analogs. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Chemical Formula C₃₇H₄₇BrN₂O₁₀S₂[1]
Molecular Weight 823.8 g/mol [1]
Excitation Maximum (λex) ~646 nm[2]
Emission Maximum (λem) ~662 nm[2]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹ at 646 nm[2]
Fluorescence Quantum Yield ~0.2[2]
Solubility Water, DMSO, DMF[2]
Storage Conditions -20°C, desiccated and protected from light[1][2]

Note: Data for excitation, emission, extinction coefficient, and quantum yield are for the closely related diSulfo-Cy5 carboxylic acid, which is expected to have nearly identical spectral properties.

Experimental Protocols: Bioconjugation to Proteins

The primary application of this compound is the covalent labeling of biomolecules. The following is a detailed, two-step protocol for conjugating the dye to a protein, such as an antibody, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry. This method activates the carboxylic acid groups on the dye to form a more stable amine-reactive intermediate.

Materials and Reagents:
  • This compound

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Step 1: Activation of this compound
  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Prepare EDC and Sulfo-NHS: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation Reaction: In a microcentrifuge tube, mix the this compound solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light. This step forms the amine-reactive Sulfo-NHS ester of the dye.

Step 2: Conjugation to the Protein
  • Prepare Protein: Ensure the protein is at a concentration of 2-10 mg/mL in the Coupling Buffer.

  • Adjust pH (if necessary): The pH of the protein solution should be between 7.2 and 8.5 for efficient reaction with the Sulfo-NHS ester.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

Step 3: Purification of the Conjugate
  • Removal of Unconjugated Dye: Separate the fluorescently labeled protein from the unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for the dye).

Mandatory Visualizations

Chemical Structure of this compound

G cluster_dye This compound Core Structure Indolenine1 Indolenine Ring 1 Polymethine Polymethine Chain (Source of Color/Fluorescence) Indolenine1->Polymethine Sulfo1 Sulfonate Group (Water Solubility) Indolenine1->Sulfo1 COOH1 Carboxylic Acid (Reactive Group) Indolenine1->COOH1 Indolenine2 Indolenine Ring 2 Polymethine->Indolenine2 Sulfo2 Sulfonate Group (Water Solubility) Indolenine2->Sulfo2 COOH2 Carboxylic Acid (Reactive Group) Indolenine2->COOH2

Caption: Conceptual diagram of the this compound structure.

Experimental Workflow: Protein Conjugation

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Dye This compound ActivatedDye Amine-Reactive Sulfo-NHS Ester Dye Dye->ActivatedDye 15-30 min @ RT Reagents EDC + Sulfo-NHS in Activation Buffer (pH 6.0) Reagents->ActivatedDye Conjugation Conjugation Reaction ActivatedDye->Conjugation Protein Protein with Primary Amines (e.g., Antibody in PBS, pH 7.4) Protein->Conjugation Quench Quench with Tris Buffer Conjugation->Quench 1-2 hours @ RT Purify Desalting Column or Dialysis Quench->Purify FinalProduct Purified Labeled Protein Purify->FinalProduct

Caption: Workflow for labeling proteins with this compound.

Applications in Research

The unique properties of this compound make it suitable for a wide range of applications in life sciences and drug development, including:

  • Fluorescence Microscopy: Labeled antibodies can be used for high-contrast imaging of cellular structures and protein localization.

  • Flow Cytometry: Provides a strong and distinct signal for cell sorting and analysis.

  • In Vivo Imaging: The far-red emission is ideal for deep tissue imaging with minimal background interference.[3]

  • Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[3]

  • Molecular Probes: Used in bioanalytical assays to study biomolecular interactions.[3]

This guide provides the foundational knowledge for researchers to effectively utilize this compound in their experimental designs. By understanding its properties and following detailed protocols, scientists can leverage this powerful fluorescent tool to advance their research goals.

References

An In-Depth Technical Guide to Sulfo Cy5 bis COOH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and photophysical properties of Sulfo Cy5 bis COOH, a water-soluble, far-red fluorescent dye. Detailed experimental protocols for its application in bioconjugation and cellular analysis are provided, alongside visual representations of its structure and relevant workflows to facilitate its integration into research and drug development pipelines.

Core Chemical and Photophysical Properties

This compound is a derivative of the popular Cyanine5 (Cy5) dye, engineered for enhanced water solubility and versatile conjugation capabilities. The presence of two carboxylic acid moieties and sulfonate groups imparts distinct characteristics crucial for biological applications. The sulfonate groups increase hydrophilicity, reducing aggregation and non-specific binding in aqueous environments.[1] The dual carboxylic acid functional groups provide sites for covalent attachment to primary amines on biomolecules such as proteins, peptides, and oligonucleotides, via carbodiimide (B86325) chemistry.[2][3]

The photophysical properties of Sulfo Cy5 and its derivatives are characterized by strong absorption in the red region of the visible spectrum and emission in the far-red, a spectral space often desirable for biological imaging due to reduced autofluorescence from cellular components.[4]

Table 1: Quantitative Chemical and Photophysical Properties of Sulfo Cy5 Derivatives

PropertyValueReference
Chemical Identity
CAS Number2353410-10-1 (for Sulfo-Bis-(N,N'-carboxylic acid)-Cy5)[1][5]
Molecular FormulaC37H47BrN2O10S2[5]
Molecular Weight823.8 g/mol [5]
Photophysical Properties
Excitation Maximum (λmax)~646 - 649 nm[1][3][6]
Emission Maximum (λem)~662 - 672 nm[1][3][6]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[1][3][6]
Quantum Yield (Φ)~0.2 - 0.28[1][3][6]
Solubility & Storage
SolubilityWater, DMSO, DMF[6]
Storage Conditions-20°C, protected from light[5][6]

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to be covalently linked to biological molecules, enabling their detection and tracking in a variety of experimental settings. The following protocols provide detailed methodologies for common applications.

Protein Labeling via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing protein, such as an antibody, using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method first activates the carboxylic acid groups on the dye to form a more stable sulfo-NHS ester, which then efficiently reacts with the primary amines on the protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column for purification

Procedure:

  • Dye Activation:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Immediately before use, prepare fresh 100 mM solutions of EDC and sulfo-NHS in Activation Buffer.

    • To the this compound solution, add a 1.5-fold molar excess of both EDC and sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Protein Conjugation:

    • Exchange the buffer of the protein solution to the Coupling Buffer.

    • Add the activated this compound solution to the protein solution. A molar ratio of 5-10 moles of dye per mole of protein is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for 30 minutes at room temperature.

    • Purify the labeled protein from excess dye and reaction byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the dye).

Fluorescence Microscopy of Labeled Cells

This protocol outlines the use of a this compound-labeled antibody for immunofluorescence staining of cell surface antigens.

Materials:

  • Cells cultured on coverslips

  • This compound-labeled antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Wash the cells twice with cold PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

    • Dilute the this compound-labeled antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.

Flow Cytometry Analysis

This protocol describes the use of a this compound-labeled antibody to identify and quantify a specific cell population by flow cytometry.

Materials:

  • Single-cell suspension

  • This compound-labeled antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Staining:

    • (Optional) If staining cells that express Fc receptors, incubate the cells with an Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

    • Add the this compound-labeled antibody at a predetermined optimal concentration.

    • Incubate the cells for 30 minutes on ice in the dark.

  • Wash and Resuspend:

    • Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

    • Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer using the appropriate laser and detector for Cy5 fluorescence.

Visualizing Chemical Structure and Workflows

To further aid in the understanding and application of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow.

Caption: Chemical structure of a representative this compound molecule.

G Bioconjugation Workflow Dye This compound Activation Activation with EDC and Sulfo-NHS Dye->Activation Protein Protein (e.g., Antibody) with Primary Amines Conjugation Covalent Bond Formation (Amide Bond) Protein->Conjugation Activation->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification Labeled_Protein Labeled Protein Conjugate Purification->Labeled_Protein Application Downstream Application (e.g., Imaging, Flow Cytometry) Labeled_Protein->Application

Caption: A typical workflow for labeling proteins with this compound.

G Receptor-Ligand Binding Assay cluster_cell Cell Membrane Receptor Cell Surface Receptor Binding Binding Event Receptor->Binding Labeled_Ligand Sulfo Cy5-Labeled Ligand Labeled_Ligand->Binding Signal Fluorescence Signal (Detection) Binding->Signal Analysis Quantification of Binding (e.g., Microscopy, Flow Cytometry) Signal->Analysis

Caption: A signaling pathway illustrating a receptor-ligand binding assay.

References

In-Depth Technical Guide to Sulfo Cy5 bis COOH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Sulfo Cy5 bis COOH, a fluorescent dye widely used in biological research and drug development for the labeling of biomolecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, molecular weight, and practical applications, including a detailed experimental protocol for protein conjugation.

Core Properties of this compound

This compound is a derivative of the cyanine (B1664457) dye Cy5, characterized by the presence of two carboxylic acid functional groups and one or more sulfo groups. The sulfo groups enhance the water solubility of the dye, which is highly advantageous for biological applications as it prevents aggregation and improves labeling efficiency in aqueous buffers. The two carboxylic acid groups provide reactive handles for covalent attachment to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides.

It is important to note that the exact chemical structure and, consequently, the molecular weight of "this compound" can vary between different commercial suppliers. These variations typically involve the number of sulfonate groups and the length and composition of the linker arms connecting the carboxylic acid groups to the cyanine core. The table below summarizes the properties of different reported variants.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC35H41N2NaO10S2736.83
Sulfo-Bis-(N,N'-carboxylic acid)-Cy5C37H47BrN2O10S2823.8
diSulfo-Cy5 carboxylic acidC32H37N2NaO8S2664.8
Cy5 Bis carboxylic acidC37H45N2NaO10S2764.88

Experimental Protocol: Labeling of Antibodies with this compound

This protocol provides a general procedure for the covalent conjugation of this compound to an antibody via the primary amine groups on lysine (B10760008) residues. The protocol involves a two-step process: activation of the carboxylic acid groups of the dye to form an amine-reactive intermediate (e.g., an N-hydroxysuccinimide ester), followed by the reaction with the antibody.

Materials:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Activation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC to the dye solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 100 mM to quench the reaction by consuming any unreacted dye.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (approximately 650 nm for Cy5).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the antibody conjugation workflow described above.

Antibody_Conjugation_Workflow Dye_Activation Dye Activation (this compound + EDC/NHS) Conjugation Conjugation Reaction Dye_Activation->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Gel Filtration) Quenching->Purification Characterization Characterization (DOL Measurement) Purification->Characterization Labeled_Antibody Labeled Antibody Characterization->Labeled_Antibody

Caption: Workflow for the conjugation of this compound to an antibody.

This guide provides essential information for the successful application of this compound in bioconjugation experiments. Due to the variations in the commercially available products, it is recommended to carefully check the manufacturer's specifications for the exact molecular weight and chemical structure. Furthermore, optimization of the labeling protocol for each specific antibody and application is crucial for achieving the desired degree of labeling and maintaining the biological activity of the conjugated protein.

Sulfo Cy5 bis COOH: A Technical Guide to Excitation and Emission Spectra for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of Sulfo Cy5 bis COOH, a fluorescent dye integral to contemporary research in life sciences and drug development. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic characteristics, experimental protocols for their measurement, and visualizations of relevant experimental workflows.

Core Spectroscopic Properties of this compound

This compound is a water-soluble, far-red fluorescent dye renowned for its high molar extinction coefficient and good quantum yield, making it a robust tool for labeling proteins, peptides, and oligonucleotides. Its absorbance and emission spectra are virtually identical to the parent Cy5 fluorophore. The presence of two carboxylic acid groups allows for covalent conjugation to primary amines using carbodiimide (B86325) chemistry (e.g., EDC), while the sulfonate groups confer high water solubility, minimizing aggregation and eliminating the need for organic co-solvents in many applications.

The key spectral properties of this compound and its closely related analogs are summarized in the table below. These values are compiled from a consensus of manufacturer specifications and peer-reviewed literature.

Spectral PropertyValueSource(s)
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molar Extinction Coefficient (ε) ~271,000 cm-1M-1
Fluorescence Quantum Yield (Φ) ~0.2-0.28
Stokes Shift ~16 nm[1]
Recommended Laser Lines 633 nm, 647 nm
Recommended Filter Set Excitation: ~628-640 nm, Emission: ~660-670 nm[2][3]

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or methanol)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Dilute the stock solution to a concentration that yields an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the chosen solvent as a blank to zero the spectrophotometer.

    • Scan the absorbance of the dye solution from approximately 500 nm to 750 nm.

    • Identify the wavelength of maximum absorbance (λabs_max). This will be the optimal excitation wavelength.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined λabs_max.

    • Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

    • Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to around 800 nm.

    • Identify the wavelength of maximum fluorescence intensity (λem_max).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined λem_max.

    • Scan the excitation spectrum over a range from approximately 500 nm to near the emission wavelength.

    • The resulting spectrum should resemble the absorption spectrum.

Protein Labeling with this compound

This protocol provides a general workflow for the covalent labeling of a protein with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for two-step reaction)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) ions.

  • Dye Preparation:

    • Dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Activation of Carboxylic Acid (One-Step Reaction):

    • Add a 10 to 20-fold molar excess of this compound to the protein solution.

    • Add a 2 to 5-fold molar excess of EDC over the dye.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark, with gentle stirring.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the protein-dye conjugate, which will be visibly colored and will elute first.

Visualizations

The following diagrams illustrate key experimental workflows and principles relevant to the application of this compound.

experimental_workflow_protein_labeling cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein, Dye, and EDC protein->mix dye This compound in DMSO dye->mix edc EDC Activator edc->mix incubate Incubate 2h at RT (in dark) mix->incubate quench Quench with Tris Buffer incubate->quench purify Size-Exclusion Chromatography quench->purify conjugate Labeled Protein Conjugate purify->conjugate

References

A Technical Guide to Water-Soluble Cyanine Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the use of water-soluble cyanine (B1664457) dyes for the fluorescent labeling of proteins. Cyanine dyes are a class of synthetic fluorophores known for their high molar extinction coefficients, excellent photostability, and tunable fluorescence properties across the visible and near-infrared (NIR) spectrum. Their water-soluble formulations are particularly advantageous for labeling sensitive biomolecules like antibodies and other proteins in aqueous environments, minimizing the use of organic co-solvents that can lead to denaturation.

This guide will delve into the two primary strategies for covalently attaching cyanine dyes to proteins: the targeting of primary amines using N-hydroxysuccinimidyl (NHS) esters and the specific modification of sulfhydryl groups with maleimides. Detailed experimental protocols for both methodologies are provided, alongside methods for characterizing the resulting protein-dye conjugates.

Core Concepts in Cyanine Dye-Based Protein Labeling

The fundamental principle of protein labeling with cyanine dyes involves the formation of a stable, covalent bond between the reactive group on the dye and a specific functional group on the protein. The choice of reactive chemistry is paramount and depends on the desired site of labeling and the amino acid composition of the target protein.

  • Amine-Reactive Labeling: This is the most common approach and targets the abundant primary amines found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] Water-soluble cyanine dyes equipped with an N-hydroxysuccinimidyl (NHS) ester or succinimidyl ester (SE) functional group react with these amines under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond.[1][2]

  • Thiol-Reactive Labeling: For more site-specific labeling, maleimide-functionalized cyanine dyes are employed. These dyes selectively react with the sulfhydryl (thiol) groups of cysteine residues at a near-neutral pH (6.5-7.5).[3] This method is particularly useful when the modification of lysine residues could potentially interfere with the protein's biological activity, such as the antigen-binding site of an antibody.[4]

Quantitative Properties of Common Water-Soluble Cyanine Dyes

The selection of a cyanine dye is often dictated by the specific application and the available excitation sources and detection systems. The following tables summarize the key photophysical properties of commonly used water-soluble cyanine dyes functionalized for protein labeling.

Table 1: Photophysical Properties of Amine-Reactive Cyanine Dyes (NHS Esters)

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)A₂₈₀ Correction Factor
Cy3 NHS Ester ~550~570~150,000N/AN/A
Cy3B NHS Ester 559N/A130,000N/AN/A
Cy5 NHS Ester 649-650666-670250,0000.20.04
Cy5.5 NHS Ester 675694N/AN/AN/A
Cy7 NHS Ester 747-750773-776N/AN/AN/A

Table 2: Photophysical Properties of Thiol-Reactive Cyanine Dyes (Maleimides)

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3 Maleimide (B117702) ~555~567130,000N/A
Cy5 Maleimide ~646~662250,0000.2
Cy7.5 Maleimide N/AN/AN/AN/A

Experimental Protocols

The following sections provide detailed, step-by-step protocols for labeling proteins with amine-reactive and thiol-reactive water-soluble cyanine dyes.

Protocol 1: Protein Labeling with Amine-Reactive Cyanine NHS Esters

This protocol is a general guideline for labeling proteins, such as antibodies, with cyanine dye NHS esters. Optimization may be required for specific proteins and applications.

1. Materials and Reagents:

  • Purified protein (e.g., IgG antibody) in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[5]

  • Water-soluble cyanine dye NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.5.[1]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[1]

  • Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column).[6]

2. Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against 1X PBS.[5]

    • Adjust the protein concentration to 2-10 mg/mL.[5]

  • Reaction Buffer Preparation:

    • Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.5-9.0 with 1 M NaOH.[1]

  • Dye Stock Solution Preparation:

    • Allow the vial of cyanine dye NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[5][7] Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th volume of the 1 M sodium bicarbonate reaction buffer.[7]

    • Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein (a starting point of 10:1 to 20:1 is common).[1]

    • While gently stirring, add the dye stock solution dropwise to the protein solution.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with 1X PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[6]

    • Collect the first colored band, which corresponds to the labeled protein.

3. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter for ensuring reproducibility.[8][9] It can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the cyanine dye (A_max).[8]

  • Calculate the molar concentration of the dye: [Dye] = A_max / (ε_dye * path length)

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm.[8]

  • Calculate the molar concentration of the protein: [Protein] = Corrected A₂₈₀ / (ε_protein * path length)

  • Calculate the Degree of Labeling: DOL = [Dye] / [Protein][8]

An optimal DOL for antibodies is typically between 2 and 7.[1]

Protocol 2: Protein Labeling with Thiol-Reactive Cyanine Maleimides

This protocol is designed for the site-specific labeling of cysteine residues in proteins.

1. Materials and Reagents:

  • Purified protein containing free sulfhydryl groups in a suitable buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.0-7.5).[3]

  • Water-soluble cyanine dye maleimide.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol.[4]

  • Purification column (e.g., Sephadex G-25).

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 50-100 µM.[3]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP or DTT and incubate for 30 minutes at room temperature.[3]

    • If DTT was used, it must be removed before adding the maleimide dye, for example, by using a desalting column. TCEP does not need to be removed.[3]

  • Dye Stock Solution Preparation:

    • Allow the vial of cyanine dye maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching and Purification:

    • (Optional) To quench the reaction, add an excess of a low molecular weight thiol such as L-cysteine or β-mercaptoethanol.[4]

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column as described in Protocol 1.

3. Determination of Degree of Labeling (DOL):

The DOL for maleimide-labeled proteins can be determined using the same spectrophotometric method described in Protocol 1.

Visualizing the Labeling Chemistry

The following diagrams illustrate the chemical reactions involved in protein labeling with cyanine dyes.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Cyanine (Stable Amide Bond) Protein->Labeled_Protein pH 8.0-9.0 Cyanine_NHS Cyanine-NHS Ester Cyanine_NHS->Labeled_Protein NHS N-hydroxysuccinimide Cyanine_NHS->NHS

Caption: Reaction of an amine-reactive cyanine-NHS ester with a primary amine on a protein.

Maleimide_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-SH (Sulfhydryl Group) Labeled_Protein Protein-S-Cyanine (Stable Thioether Bond) Protein->Labeled_Protein pH 6.5-7.5 Cyanine_Maleimide Cyanine-Maleimide Cyanine_Maleimide->Labeled_Protein

Caption: Reaction of a thiol-reactive cyanine-maleimide with a sulfhydryl group on a protein.

Conclusion

Water-soluble cyanine dyes are indispensable tools for the fluorescent labeling of proteins in a wide range of research and development applications. By understanding the underlying chemistries of amine- and thiol-reactive labeling, and by following robust experimental protocols, researchers can generate well-characterized, brightly fluorescent protein conjugates for use in immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for scientists and professionals seeking to effectively utilize these powerful fluorescent probes.

References

Sulfo Cy5 bis COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the specifications and applications of Sulfo Cy5 bis COOH. This water-soluble, far-red fluorescent dye is a derivative of the popular Cyanine5 (Cy5) fluorophore, engineered with two carboxylic acid groups and sulfonate moieties to enhance its utility in bioconjugation and bioimaging.

Core Specifications

This compound and its closely related mono-carboxy variant are characterized by their bright fluorescence, high photostability, and excellent water solubility, which minimizes the need for organic solvents in labeling reactions.[1] The key quantitative specifications for these dyes are summarized below for easy comparison.

Table 1: Quantitative Data for Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

ParameterValueReference(s)
Molecular Weight 823.8 g/mol [2]
Molecular Formula C37H47BrN2O10S2[2]
Purity >97%[2]
Storage Condition -20°C[2]
Key Features Water-soluble, unactivated dicarboxylic acid with absorbance and emission spectra identical to Cy5.[2]

Table 2: Quantitative Data for Sulfo-Cy5 carboxylic acid (mono-carboxy variant)

ParameterValueReference(s)
Molecular Weight 664.8 g/mol []
Molecular Formula C32H37N2NaO8S2[]
Excitation Max (λex) 646 nm[][4]
Emission Max (λem) 662 nm[][4]
Extinction Coefficient 271,000 cm⁻¹M⁻¹[][4]
Fluorescence Quantum Yield 0.2 - 0.28[][4]
Purity >96%[]
Solubility Water, DMSO, DMF[][4]
Storage Condition -20°C[]

Visualizing Core Concepts

To better understand the structure and application of this compound, the following diagrams have been generated.

cluster_sulfo_cy5_bis_cooh Likely Structure of Sulfo-Cy5 bis COOH Indolenine1 Indolenine Ring 1 Polymethine Polymethine Chain (Heptamethine) Indolenine1->Polymethine Carboxy1 Carboxylic Acid 1 (-COOH) Indolenine1->Carboxy1 Sulfo1 Sulfonate Group 1 (-SO3-) Indolenine1->Sulfo1 Indolenine2 Indolenine Ring 2 Polymethine->Indolenine2 Carboxy2 Carboxylic Acid 2 (-COOH) Indolenine2->Carboxy2 Sulfo2 Sulfonate Group 2 (-SO3-) Indolenine2->Sulfo2

Caption: A simplified diagram illustrating the likely core structure of Sulfo-Cy5 bis COOH.

Experimental Protocols

This compound is primarily used for labeling biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The carboxylic acid groups must first be activated to a reactive ester (e.g., N-hydroxysuccinimide (NHS) ester) to enable covalent bond formation with primary amines on the target molecule.

Protein Labeling Protocol (Representative)

This protocol provides a general procedure for conjugating an activated carboxylic acid dye to a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activation reagents: N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Activation:

    • Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO to prepare a concentrated stock solution. The molar ratio of dye:NHS:EDC should be optimized, but a 1:1.2:1.2 ratio is a common starting point.

    • Incubate the activation mixture for 1 hour at room temperature in the dark.

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[4]

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the activated dye solution to the protein solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of 10-20 fold molar excess of dye is common for antibodies.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[5]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo Cy5). A correction factor is needed to account for the dye's absorbance at 280 nm.[5]

cluster_workflow Protein Labeling Workflow A Activate this compound (with EDC/NHS) C Conjugation Reaction (Mix activated dye and protein) A->C B Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize (Calculate Degree of Labeling) E->F

Caption: A typical workflow for labeling proteins with amine-reactive fluorescent dyes.

Applications in Research

Sulfo Cy5-labeled biomolecules are widely used in various fluorescence-based applications due to the dye's spectral properties in the far-red region, which helps to reduce background autofluorescence from biological samples.

Common Applications:

  • Fluorescence Microscopy: High-contrast imaging of cellular structures and proteins.

  • Flow Cytometry: Precise cell sorting and analysis with distinct signals.

  • Immunoassays: Used as a detection reagent in Western blotting and ELISA.

  • In Vivo Imaging: Suitable for deep-tissue imaging with low background interference.

cluster_immunoassay Immunoassay Signaling Pathway Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb Secondary Antibody (Sulfo-Cy5 Labeled) PrimaryAb->SecondaryAb Binds to Signal Fluorescent Signal (Ex: 646 nm, Em: 662 nm) SecondaryAb->Signal Generates

Caption: A simplified signaling pathway for indirect fluorescent immunoassay detection.

References

Sulfo Cy5 bis COOH: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics, applications, and experimental protocols for Sulfo Cy5 bis COOH, a versatile fluorescent dye for bioconjugation. The strategic inclusion of two carboxylic acid moieties and sulfonated groups imparts unique properties to this cyanine (B1664457) dye, making it a valuable tool in biological research and drug development.

Core Dye Characteristics

This compound is a water-soluble, far-red fluorescent dye designed for covalent labeling of biomolecules. The presence of two carboxylic acid functional groups allows for the formation of stable amide bonds with primary amines on proteins, peptides, and other biomolecules following activation. The sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments.

Quantitative Spectroscopic and Physicochemical Properties

The following tables summarize the key quantitative data for this compound and the closely related mono-carboxylic acid variant for comparison.

PropertySulfo-Bis-(N,N'-carboxylic acid)-Cy5Sulfo-Cy5 carboxylic acidReference
CAS Number 2353410-10-11121756-16-8[1][2]
Molecular Formula C37H47BrN2O10S2C32H37N2NaO8S2[1][2]
Molecular Weight ( g/mol ) 823.8664.8[1][2]
Excitation Max (nm) ~646646[2]
Emission Max (nm) ~662662[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not explicitly stated for bis-COOH, but related NHS ester is ~271,000271,000[2]
Fluorescence Quantum Yield Not explicitly stated for bis-COOH, but related NHS ester is ~0.280.2[2]
Solubility Water SolubleWater, DMSO, DMF[1][2]
Storage Conditions -20°C, protected from light-20°C, protected from light[1][2]

Bioconjugation Signaling Pathway and Workflow

The primary application of this compound is the covalent labeling of biomolecules containing primary amines, such as the lysine (B10760008) residues in proteins. This is typically achieved through a two-step carbodiimide (B86325) coupling reaction.

First, the carboxylic acid groups on the dye are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_byproducts Byproducts Dye_COOH This compound Activated_Dye Sulfo-NHS Ester Intermediate Dye_COOH->Activated_Dye + EDC + Sulfo-NHS (pH 4.5-7.2) EDC EDC Sulfo_NHS Sulfo-NHS Conjugate Dye-Biomolecule Conjugate Activated_Dye->Conjugate + Biomolecule-NH2 (pH 7.0-8.0) Isourea Isourea byproduct Activated_Dye->Isourea Free_Sulfo_NHS Free Sulfo-NHS Activated_Dye->Free_Sulfo_NHS Biomolecule Biomolecule-NH2 (e.g., Protein)

Carbodiimide coupling reaction pathway for this compound.

The activated Sulfo-NHS ester is then reacted with the primary amine on the target biomolecule, forming a stable amide bond and releasing Sulfo-NHS. The overall experimental workflow involves dye activation, conjugation, and subsequent purification to remove unreacted dye and byproducts.

G Start Start: Prepare Reagents Activate Activate this compound with EDC and Sulfo-NHS Start->Activate Incubate_Activation Incubate for 15 minutes at room temperature Activate->Incubate_Activation Add_Biomolecule Add Amine-Containing Biomolecule Incubate_Activation->Add_Biomolecule Incubate_Conjugation Incubate for 2 hours at room temperature Add_Biomolecule->Incubate_Conjugation Purify Purify Conjugate (e.g., Spin Column) Incubate_Conjugation->Purify Analyze Analyze Conjugate (Spectroscopy, SDS-PAGE) Purify->Analyze End End: Store Conjugate Analyze->End

General experimental workflow for bioconjugation.

Experimental Protocols

The following section provides a detailed methodology for the conjugation of this compound to a model protein, such as an antibody.

Materials
  • This compound

  • Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol for Protein Labeling

This protocol is for a typical labeling reaction of 1 mg of an antibody (MW ~150 kDa).

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.4. Buffers containing primary amines (e.g., Tris or glycine) must be avoided. If necessary, dialyze the protein against PBS.

  • Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM. This solution should be prepared fresh.

  • EDC and Sulfo-NHS: Shortly before use, weigh out EDC and Sulfo-NHS.

2. Activation of this compound:

  • In a microcentrifuge tube, add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to an appropriate volume of Activation Buffer.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS relative to the dye.

  • Vortex briefly and incubate for 15 minutes at room temperature.

3. Conjugation to the Protein:

  • Add the activated dye solution to the protein solution.

  • The final reaction volume should be adjusted so that the organic solvent (DMF or DMSO) concentration does not exceed 10%.

  • Incubate the reaction for 2 hours at room temperature with gentle shaking or rotation, protected from light.

4. Quenching the Reaction (Optional):

  • To quench any unreacted Sulfo-NHS esters, add Quenching Buffer to a final concentration of 50 mM.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Prepare a spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the column with PBS, pH 7.2-7.4.

  • Apply the reaction mixture to the center of the resin bed.

  • Centrifuge the column to elute the labeled protein. The smaller, unreacted dye molecules will be retained in the resin.[3]

  • Collect the eluate containing the purified protein-dye conjugate.

6. Characterization of the Conjugate:

  • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.[3]

    • Measure the absorbance of the conjugate at 280 nm (A_prot) and ~650 nm (A_dye).

    • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

      • Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ / A₆₅₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₆₅₀ / ε_dye

    • DOL = Dye Conc. / Protein Conc.

  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess the purity. The labeled protein should exhibit fluorescence when imaged with an appropriate system.

Applications in Research and Drug Development

The bright, far-red fluorescence and hydrophilicity of this compound make it a valuable tool for a variety of applications:

  • Fluorescence Microscopy and Cellular Imaging: Labeled antibodies and other targeting ligands can be used to visualize specific cellular structures and processes.

  • Flow Cytometry: Conjugates are widely used for cell sorting and analysis.

  • Western Blotting and ELISAs: Fluorescently labeled detection antibodies offer a sensitive alternative to traditional enzymatic methods.

  • In Vivo Imaging: The near-infrared emission of Cy5 dyes allows for deeper tissue penetration and reduced autofluorescence, making it suitable for small animal imaging studies.[]

  • Drug Delivery Systems: The dye can be used to track the biodistribution and cellular uptake of drug-loaded nanoparticles or other delivery vehicles.[5]

References

The Core Principles and Applications of Sulfo Cy5 bis COOH Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Sulfo Cy5 bis COOH, detailing its fundamental principles of fluorescence, key applications in research and drug development, and practical experimental protocols. This compound is a bright, far-red fluorescent dye valued for its high water solubility, intense fluorescence, and reactive functional groups that enable covalent labeling of biomolecules.

Fundamental Principles of this compound Fluorescence

This compound belongs to the cyanine (B1664457) dye family, a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The fluorescence of these dyes is dictated by the electronic structure of this conjugated system.

Mechanism of Fluorescence: The core of Sulfo Cy5's fluorescence lies in its extensive π-conjugated system. When a photon of light with the appropriate energy is absorbed by the dye, a π-electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited state is short-lived. The electron then returns to the ground state, releasing the absorbed energy as a photon of light with a longer wavelength (lower energy). This emitted light is the observed fluorescence. The length of the polymethine chain in cyanine dyes largely determines the excitation and emission wavelengths. For Cy5, this chain length results in excitation and emission in the far-red region of the spectrum.

The Role of Functional Groups:

  • Sulfo Groups (SO₃⁻): The "Sulfo" in the name indicates the presence of sulfonate groups. These negatively charged moieties significantly increase the dye's hydrophilicity, making it highly soluble in aqueous buffers. This is a critical feature for biological applications as it prevents the aggregation of dye molecules and the biomolecules they are conjugated to, which could otherwise lead to fluorescence quenching and reduced labeling efficiency.

  • bis COOH (Carboxylic Acid) Groups: The "bis COOH" signifies the presence of two carboxylic acid functional groups. These groups serve as reactive handles for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides. The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine to form a stable amide bond.

Quantitative Data Presentation

The photophysical properties of Sulfo Cy5 dyes are crucial for their application in sensitive fluorescence-based assays. The following table summarizes the key quantitative data for Sulfo Cy5 carboxylic acid and its activated NHS ester form.

PropertySulfo Cy5 Carboxylic AcidSulfo Cy5 bis-NHS Ester
Excitation Maximum (λex) ~646 nm[1]~646 nm[2]
Emission Maximum (λem) ~662 nm[1]~662 nm[2]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.28~0.28[2]
Solubility Water, DMF, DMSOWater Soluble[2]

Experimental Protocols

Antibody Labeling with Sulfo Cy5 bis-NHS Ester

This protocol describes the conjugation of Sulfo Cy5 bis-NHS ester to a primary antibody. The carboxylic acid groups of this compound must first be activated to NHS esters for this reaction.

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo Cy5 bis-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

    • Adjust the antibody solution to a final concentration of 2-10 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.0.

  • Prepare the Dye Solution:

    • Dissolve the Sulfo Cy5 bis-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved Sulfo Cy5 bis-NHS ester to the antibody solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically (typically between 5:1 and 20:1).

    • Incubate the reaction for 1-2 hours at room temperature with continuous gentle mixing, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for the dye).

Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a Sulfo Cy5-labeled secondary antibody for the detection of a primary antibody in fixed and permeabilized cells.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)

  • Primary antibody specific to the target protein

  • Sulfo Cy5-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Antibody Dilution Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo Cy5-conjugated secondary antibody in the Antibody Dilution Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for DAPI and Cy5.

Mandatory Visualizations

Antibody Conjugation Workflow

Antibody_Conjugation cluster_prep Preparation cluster_react Reaction cluster_purify Purification Ab Antibody in Amine-Free Buffer Mix Mix Antibody, Dye, and Buffer Ab->Mix Dye Sulfo Cy5 bis-NHS in DMSO Dye->Mix Buffer Bicarbonate Buffer (pH 8.5-9.0) Buffer->Mix Incubate Incubate 1-2h at RT (dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Antibody Fractions SEC->Collect

Caption: Workflow for conjugating Sulfo Cy5 bis-NHS ester to an antibody.

Immunofluorescence Staining Workflow

Immunofluorescence Start Cells on Coverslip Fix Fix with 4% PFA Start->Fix Perm Permeabilize with 0.1% Triton X-100 Fix->Perm Block Block with 1% BSA Perm->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Sulfo Cy5 Secondary Ab PrimaryAb->SecondaryAb Mount Counterstain & Mount SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image

Caption: Step-by-step workflow for immunofluorescence staining.

Principle of Amine-Reactive Labeling

Amine_Labeling Dye Sulfo Cy5-NHS Ester Reactive Group: N-Hydroxysuccinimide Plus + Dye->Plus Protein Protein Target Group: Primary Amine (-NH2) on Lysine Arrow pH 8.5-9.0 Protein->Arrow Conjugate Labeled Protein Stable Amide Bond (-CO-NH-) Plus->Protein Arrow->Conjugate

Caption: Chemical principle of labeling primary amines with an NHS ester.

References

Sulfo Cy5 bis COOH: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for Sulfo Cy5 bis COOH, a water-soluble cyanine (B1664457) dye. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDS of structurally similar compounds, including Sulfo-cyanine-5-carboxylic acid and other cyanine dyes, alongside general laboratory safety practices. Researchers should handle this chemical with caution and adhere to the guidelines presented herein.

Chemical and Physical Properties

This compound is a derivative of the Cy5 dye, containing two carboxylic acid groups and sulfonate ions, which impart water solubility.[1][2] It is primarily used as a fluorescent label in biological research.[][4]

Table 1: Chemical and Physical Data of this compound and Related Compounds

PropertyThis compoundSulfo-Cy5 carboxylic acidGeneral Cyanine Dyes
CAS Number 2353410-10-1[5]1121756-16-8[6] / 146368-11-8[7]Varies
Molecular Formula C37H47BrN2O10S2[5]C32H37N2NaO8S2[6] / C33H48N2O8S2[7]Varies
Molecular Weight 823.8 g/mol [5]664.8 g/mol [6] / 656.81 g/mol [7]Varies
Appearance Typically a dark blue or red solid[8]Dark blue solidVaries
Solubility Water, DMSO, DMF[6]Water, DMSO, DMF, DCM[6]Generally soluble in water and organic solvents like DMF and DMSO[9]
Odor No data available (likely odorless or slight odor)Slightly vinegar-like (for a solution)[8]Varies

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not available, cyanine dyes, in general, are considered potentially harmful.[10] It is crucial to avoid direct contact, inhalation, and ingestion.

Table 2: Hazard Information and Recommended Precautions

HazardPrecaution
Eye Contact May cause eye irritation.
Skin Contact May cause skin irritation. Avoid prolonged or repeated exposure.[10]
Inhalation May be harmful if inhaled. Avoid breathing dust.[11]
Ingestion May be harmful if swallowed.
Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7][11]

  • Eye Protection: Tightly fitting safety goggles or a face shield should be used.[7]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contamination.[11]

Experimental Protocols

Handling and Storage

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[11][12]

  • The recommended storage temperature is -20°C for long-term stability.[5][6][12][13]

  • Protect from light and moisture.[12][13] Allow the vial to warm to room temperature before opening to prevent condensation.[13]

  • For extended shelf life, consider purging the vial with an inert gas like argon or nitrogen after use.[13]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[11]

  • Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.[11]

Spill Cleanup

In the event of a spill:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE (gloves, safety goggles, lab coat).

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[11]

  • For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Clean the spill area with soap and water.

  • Prevent the spilled product from entering drains.[11]

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Contaminated gloves and other disposable materials should be placed in a sealed bag and disposed of as chemical waste.[11]

First Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[11]

  • In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[11]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

Visual Workflow and Decision Guides

The following diagrams illustrate the standard procedures for handling this compound and responding to accidental exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE\n(Gloves, Goggles, Lab Coat) Don PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood Work in Fume Hood Don PPE\n(Gloves, Goggles, Lab Coat)->Work in Fume Hood Ensure Safety Retrieve from -20°C Storage Retrieve from -20°C Storage Work in Fume Hood->Retrieve from -20°C Storage Warm to Room Temperature Warm to Room Temperature Retrieve from -20°C Storage->Warm to Room Temperature Weigh Powder Weigh Powder Warm to Room Temperature->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Use in Experiment Use in Experiment Dissolve in Solvent->Use in Experiment Dispose of Waste Dispose of Waste Use in Experiment->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Return to -20°C Storage Return to -20°C Storage Clean Work Area->Return to -20°C Storage

Caption: Workflow for Safe Handling of this compound.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure? wash_skin Wash with soap and water for 15 mins exposure->wash_skin Skin rinse_eye Rinse with water for 15 mins exposure->rinse_eye Eye fresh_air Move to fresh air exposure->fresh_air Inhalation rinse_mouth Rinse mouth with water exposure->rinse_mouth Ingestion seek_medical_skin Seek medical attention if irritation persists wash_skin->seek_medical_skin seek_medical_eye Seek immediate medical attention rinse_eye->seek_medical_eye seek_medical_inhalation Seek medical attention fresh_air->seek_medical_inhalation seek_medical_ingestion Seek immediate medical attention rinse_mouth->seek_medical_ingestion

Caption: Emergency Response for Accidental Exposure.

References

Methodological & Application

Application Notes and Protocols for Sulfo Cy5 bis-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo Cy5 bis-NHS Ester, a water-soluble, amine-reactive fluorescent dye. This protocol is designed for researchers in life sciences and drug development who utilize fluorescently labeled proteins for a variety of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] Sulfo Cy5 is a far-red fluorescent dye known for its high photostability and bright fluorescence, making it an excellent choice for sensitive detection and imaging applications.[2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amino groups on proteins, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][3][4]

Principle of the Reaction

The labeling reaction involves the formation of a covalent amide bond between the NHS ester of Sulfo Cy5 and a primary amine on the protein. This reaction is most efficient at a slightly basic pH (typically 8.3-8.5), where the primary amino groups are deprotonated and therefore more nucleophilic.[1] It is crucial to use a buffer that does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.[1]

Materials and Reagents

Reagent/MaterialSpecifications
Protein of Interest Purified protein (e.g., antibody) at a concentration of 2-10 mg/mL. The protein should be in an amine-free buffer (e.g., PBS). If the buffer contains primary amines, a buffer exchange is necessary.[1][5]
Sulfo Cy5 bis-NHS Ester High-quality, anhydrous fluorescent dye.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[1][6]
Anhydrous Solvent Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve the Sulfo Cy5 bis-NHS Ester.[1][6]
Purification Column Size-exclusion chromatography column (e.g., Sephadex G-25) for separating the labeled protein from the unreacted dye.[3][7]
Storage Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4.[8]
Optional Stabilizer Bovine Serum Albumin (BSA) can be added to the final labeled protein solution at a concentration of 2 mg/mL for long-term stability.[3]

Experimental Protocol

This protocol is a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be necessary for different proteins and desired degrees of labeling.

Preparation of Protein Solution
  • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.[1]

  • Ensure the buffer is free of any primary amines.[1] If necessary, perform a buffer exchange using dialysis or a desalting column against the Reaction Buffer.

Preparation of Dye Stock Solution
  • Immediately before use, allow the vial of Sulfo Cy5 bis-NHS Ester to warm to room temperature.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[1][5]

  • Vortex the vial briefly to ensure the dye is fully dissolved.

Labeling Reaction
  • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

  • While gently stirring the protein solution, slowly add the calculated amount of the Sulfo Cy5 bis-NHS Ester solution.

  • Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[3]

Purification of the Labeled Protein
  • Prepare a size-exclusion chromatography column according to the manufacturer's instructions.

  • Equilibrate the column with PBS buffer.

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled protein with PBS buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the labeled protein.

Characterization of the Labeled Protein
  • Determine Protein Concentration: Measure the absorbance of the purified labeled protein solution at 280 nm.

  • Determine Dye Concentration: Measure the absorbance of the purified labeled protein solution at the maximum absorbance wavelength of Sulfo Cy5 (approximately 646 nm).

  • Calculate the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max = Absorbance of the dye at its maximum absorption wavelength.

    • A_280 = Absorbance of the protein-dye conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm.

    • ε_dye = Molar extinction coefficient of the dye at its maximum absorption wavelength.

    • CF = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).

    An optimal DOL for most antibodies is typically between 2 and 10.[8]

Storage

Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[3] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) and to aliquot the sample to avoid repeated freeze-thaw cycles.

Workflow and Pathway Diagrams

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein_Solution Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Mix Mix Protein and Dye Solutions (Molar ratio 5:1 to 20:1) Protein_Solution->Mix Dye_Solution Prepare Sulfo Cy5 bis-NHS Ester Stock Solution (10 mg/mL in DMSO/DMF) Dye_Solution->Mix Incubate Incubate for 1 hour at room temperature in the dark Mix->Incubate SEC_Column Size-Exclusion Chromatography Incubate->SEC_Column Collect Collect Labeled Protein Fractions SEC_Column->Collect Spectroscopy Measure A280 and A_max Collect->Spectroscopy Calculate_DOL Calculate Degree of Labeling Spectroscopy->Calculate_DOL Storage Store Labeled Protein (4°C or -20°C to -80°C) Calculate_DOL->Storage

Caption: Experimental workflow for protein labeling with Sulfo Cy5 bis-NHS Ester.

Caption: Chemical reaction of Sulfo Cy5 bis-NHS Ester with a primary amine on a protein.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Protein Concentration for Labeling 2-10 mg/mL[1]Higher concentrations generally lead to higher labeling efficiency.[5]
Dye:Protein Molar Ratio 5:1 to 20:1[1]This is a starting point and should be optimized for each protein and desired DOL.
Reaction pH 8.3 - 8.5[1][6]Crucial for the deprotonation of primary amines.
Reaction Time 1 hour[3]Can be adjusted based on the reactivity of the protein.
Reaction Temperature Room Temperature[3]
Optimal Degree of Labeling (DOL) 2 - 10 for antibodies[8]Over-labeling can lead to protein aggregation and loss of function.
Sulfo Cy5 Absorbance Max (λ_max) ~646 nm[2]
Sulfo Cy5 Emission Max (λ_em) ~662 nm[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration is too low.- Reaction pH is not optimal.- Presence of primary amines in the buffer.- Inactive dye.- Concentrate the protein solution.- Ensure the reaction buffer is at pH 8.3-8.5.- Perform buffer exchange to remove interfering substances.- Use fresh, high-quality dye.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent from the dye stock.- Reduce the dye-to-protein molar ratio.- Ensure the volume of the dye stock solution is less than 10% of the total reaction volume.
Non-specific Staining in Application - Incomplete removal of free dye.- Aggregates of labeled protein.- Ensure thorough purification of the labeled protein.- Centrifuge the labeled protein solution to remove any aggregates before use.[1]
Self-quenching of Fluorescence - High degree of labeling.- Optimize for a lower DOL.[1]

References

Application Notes and Protocols for Conjugating Sulfo Cy5 bis-COOH to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of Sulfo Cy5 bis-COOH, a water-soluble cyanine (B1664457) dye, to antibodies. The described method utilizes a two-step carbodiimide (B86325) crosslinking chemistry, which is a robust and widely used bioconjugation technique.

Introduction

Fluorescently labeled antibodies are indispensable tools in a myriad of biological research and diagnostic applications, including immunofluorescence, flow cytometry, and in vivo imaging. Sulfo Cy5 is a bright, far-red fluorescent dye that offers excellent photostability and brightness. The "bis-COOH" derivative provides two carboxylic acid functional groups, enabling covalent attachment to primary amines on antibodies through the formation of a stable amide bond.

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to achieve efficient and specific conjugation. EDC activates the carboxyl groups of Sulfo Cy5 bis-COOH, forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with primary amines on the antibody. However, to increase the stability of the activated dye and improve coupling efficiency in an aqueous environment, Sulfo-NHS is used to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester.[1][3][4] This two-step process minimizes self-polymerization of the antibody, which can be a concern with single-step EDC protocols.[3]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material Supplier Purpose
Sulfo Cy5 bis-COOHVariousFluorescent dye with carboxyl functional groups
Antibody (e.g., IgG)User-definedProtein to be labeled
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)VariousActivates carboxyl groups
Sulfo-NHS (N-hydroxysulfosuccinimide)VariousStabilizes the activated dye
Activation/Coupling Buffer (e.g., MES, pH 6.0)User-preparedBuffer for the activation and coupling reactions
Quenching Buffer (e.g., Tris-HCl, pH 8.5)User-preparedStops the conjugation reaction
Purification Resin (e.g., Sephadex G-25)VariousRemoves unconjugated dye
Anhydrous Dimethylsulfoxide (DMSO)VariousSolvent for dissolving the dye
Spin Desalting ColumnsVariousFor buffer exchange and purification

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and at an appropriate concentration. Many commercial antibody preparations contain stabilizers like bovine serum albumin (BSA) or preservatives such as sodium azide, which can interfere with the conjugation reaction by competing for binding sites.[5][6]

Protocol:

  • Buffer Exchange: If the antibody solution contains interfering substances, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-7.4). This can be achieved using spin desalting columns or dialysis.[6]

  • Concentration: The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[7] If the antibody is too dilute, it can be concentrated using a centrifugal filter unit.

  • Purity Check: Ensure the antibody is of high purity. Purification can be performed using Protein A or Protein G affinity chromatography if necessary.[8][9][10]

Conjugation of Sulfo Cy5 bis-COOH to Antibody

This protocol is based on a two-step EDC/Sulfo-NHS activation and coupling process.

Step 1: Activation of Sulfo Cy5 bis-COOH

  • Prepare Dye Solution: Immediately before use, dissolve the Sulfo Cy5 bis-COOH in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Prepare Activation Buffer: Use an amine-free buffer with a pH of 6.0, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Prepare EDC and Sulfo-NHS: Freshly prepare solutions of EDC and Sulfo-NHS in the activation buffer. The exact concentration will depend on the desired molar excess.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the Sulfo Cy5 bis-COOH solution with the freshly prepared EDC and Sulfo-NHS solutions in the activation buffer.

    • The molar ratio of Dye:EDC:Sulfo-NHS can be optimized, but a common starting point is 1:10:20.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.[3]

Step 2: Coupling to the Antibody

  • Adjust Antibody Buffer: If the antibody is in a buffer with a pH different from the desired coupling pH (typically pH 7.2-8.5), adjust it accordingly.

  • Coupling Reaction:

    • Add the activated Sulfo Cy5 bis-COOH solution to the prepared antibody solution.

    • The recommended starting molar ratio of dye to antibody is between 5:1 and 20:1.[11] This ratio may need to be optimized for each specific antibody and application.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.

  • Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for an additional 15-30 minutes.

Purification of the Conjugate

Purification is essential to remove unconjugated dye and reaction byproducts.

Protocol:

  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Purification:

    • Apply the quenched reaction mixture to the top of the column.

    • Elute the conjugate with the storage buffer. The labeled antibody will typically elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the colored, labeled antibody.[7]

Characterization of the Conjugate

Determination of Dye-to-Antibody Ratio (DOL)

The Degree of Labeling (DOL), or dye-to-antibody ratio, is a critical parameter that affects the performance of the fluorescently labeled antibody. Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.[12][]

Protocol:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of Sulfo Cy5 (approximately 646 nm, Amax).

  • Calculate Concentrations:

    • Antibody Concentration (mg/mL):

      Where CF is the correction factor for the dye at 280 nm (provided by the manufacturer).[11] The value 1.4 is the extinction coefficient of a typical IgG at 280 nm for a 1 mg/mL solution.

    • Dye Concentration (M):

      Where ε_dye is the molar extinction coefficient of Sulfo Cy5 at its Amax.

  • Calculate DOL:

    Where M_Ab is the molecular weight of the antibody (e.g., ~150,000 Da for IgG).[11]

Table 1: Recommended Starting Molar Ratios for Conjugation

Reactant Recommended Molar Ratio (Dye:Reagent) Purpose
Sulfo Cy5 bis-COOH1Fluorescent Label
EDC10-50Carboxyl Activator
Sulfo-NHS20-100Stabilizer
Antibody0.05-0.2 (relative to dye)Target for Conjugation

Table 2: Typical Dye-to-Antibody Ratios and Their Implications

DOL Range Fluorescence Intensity Potential Impact on Antibody Activity Recommended Applications
2-4GoodMinimalMost applications, including immunofluorescence and flow cytometry.
5-8HighModerate risk of reduced activityApplications requiring high sensitivity, optimization is critical.
>8May be reduced due to quenchingHigh risk of reduced activity and aggregationGenerally not recommended.

Visualization of Workflows

Chemical Reaction Pathway

G cluster_activation Activation Step cluster_coupling Coupling Step SulfoCy5_COOH Sulfo Cy5 bis-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) SulfoCy5_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Sulfo_NHS_Ester Amine-Reactive Sulfo-NHS Ester O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_Ester Conjugate Antibody-SulfoCy5 Conjugate Sulfo_NHS_Ester->Conjugate + Antibody-NH2 Antibody_NH2 Antibody-NH2 Antibody_NH2->Conjugate

Caption: Chemical pathway for EDC/Sulfo-NHS mediated conjugation.

Experimental Workflow

G Start Start Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration) Start->Antibody_Prep Coupling Couple Activated Dye to Antibody Antibody_Prep->Coupling Dye_Activation Activate Sulfo Cy5 bis-COOH with EDC and Sulfo-NHS Dye_Activation->Coupling Quench Quench Reaction Coupling->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for antibody conjugation.

Storage and Stability

Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the conjugate is largely dependent on the stability of the antibody itself.

References

Application Notes and Protocols: Sulfo Cy5 bis-COOH Amine Labeling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the use of Sulfo Cy5 bis-COOH, a water-soluble, far-red fluorescent dye, in amine labeling applications. Its two carboxylic acid groups allow for the creation of bifunctional labels, ideal for crosslinking studies, advanced bioconjugation, and various bioanalytical assays.

Introduction to Sulfo Cy5 Amine Labeling

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright and photostable fluorescent dye with excitation and emission maxima in the far-red region of the spectrum (~646 nm and ~662 nm, respectively).[1][2][3] This spectral profile is advantageous for biological applications due to reduced autofluorescence from cells and tissues.[4] The "Sulfo" modification indicates the presence of sulfonate groups, which significantly increases the dye's water solubility, making it ideal for labeling proteins, antibodies, nucleic acids, and other biomolecules in aqueous environments without the need for organic solvents.[2][][6]

The "bis-COOH" designation signifies that this particular derivative has two carboxylic acid functional groups. These groups are not directly reactive with amines. They must first be activated, typically to N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][7] This bifunctionality makes Sulfo Cy5 bis-COOH a versatile tool for crosslinking applications.[1][8]

Key Features:

  • High Water Solubility: Eliminates the need for organic co-solvents in labeling reactions.[6][9]

  • Far-Red Fluorescence: Minimizes background autofluorescence from biological samples.[4]

  • High Photostability: Enables robust performance in imaging applications.[2]

  • Bifunctional Potential: Two carboxylic acid groups allow for crosslinking or dual conjugation.

  • pH Insensitive Fluorescence: Conjugates are fluorescently stable over a broad pH range (pH 4-10).[4]

Amine Labeling Chemistry: The Two-Step Process

The labeling of primary amines using Sulfo Cy5 bis-COOH is a two-step process. First, the carboxylic acid groups are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester.[7] In the second step, this amine-reactive intermediate is added to the amine-containing molecule (e.g., a protein) to form a stable amide bond.

The use of Sulfo-NHS in the activation step is crucial as it enhances the efficiency of the coupling reaction and increases the water-solubility of the activated molecule.[7] The activation reaction is most efficient at a pH of 4.5-7.2, while the subsequent reaction with amines is most efficient at a pH of 7-8.[7]

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Amine Dye_COOH Sulfo Cy5 bis-COOH Activated_Dye Sulfo Cy5 bis-Sulfo-NHS Ester (Amine-Reactive Intermediate) Dye_COOH->Activated_Dye + EDC, Sulfo-NHS pH 4.5-7.2 EDC EDC Sulfo_NHS Sulfo-NHS Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Activated_Dye->Labeled_Protein + Protein-NH2 pH 7.0-8.0 Protein_NH2 Protein with Primary Amine (e.g., Lysine)

Figure 1. Two-step reaction for labeling amines with Sulfo Cy5 bis-COOH.

Quantitative Data

The spectral properties of Sulfo Cy5 dyes are summarized in the table below. These values are crucial for instrument setup and data analysis in fluorescence-based applications.

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[1][3]
Emission Maximum (λem)~662 nm[1][3]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[1][3]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[1][3]
Recommended Laser Lines633 nm or 647 nm[4]

Experimental Protocols

Preparation of Reagents
  • Protein Solution: The protein should be dissolved in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-7.4.[9] If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against PBS.[9][10] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[9]

  • Sulfo Cy5 bis-COOH Solution: Prepare a stock solution of Sulfo Cy5 bis-COOH in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[]

  • Activation Buffer: MES buffer (pH 4.7-6.0) is recommended for the EDC/Sulfo-NHS activation step.[7]

  • Labeling Buffer: A sodium bicarbonate or sodium carbonate buffer (0.1 M, pH 8.5-9.0) is ideal for the conjugation reaction with the protein.[9][11]

  • EDC and Sulfo-NHS Solutions: Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer immediately before use.

Protocol: Two-Step Labeling of an Antibody (IgG)

This protocol is an example for labeling an IgG antibody and should be optimized for other proteins.

Step 1: Activation of Sulfo Cy5 bis-COOH

  • In a microcentrifuge tube, combine Sulfo Cy5 bis-COOH with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS in MES buffer (pH 6.0).

  • Incubate the reaction for 15-30 minutes at room temperature. This creates the amine-reactive Sulfo-NHS ester.

Step 2: Antibody Conjugation

  • Adjust the pH of the protein solution (e.g., 1 mg of IgG in 100 µL PBS) to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.[9][11]

  • Immediately add the activated Sulfo Cy5 bis-Sulfo-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein for antibodies is typically between 5:1 and 20:1.[11] It is recommended to test different ratios to find the optimal degree of substitution (DOS).

  • Incubate the reaction for 1-2 hours at room temperature with continuous stirring or rotation, protected from light.[9][11]

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Prep_Protein Prepare Protein Solution (2-10 mg/mL in PBS) Prep_Dye Prepare Dye, EDC, Sulfo-NHS Stock Solutions Activate Mix Dye, EDC, Sulfo-NHS in MES Buffer (pH 6.0) Incubate_A Incubate 15-30 min at Room Temperature Activate->Incubate_A Mix Add Activated Dye to Protein (Molar Ratio 5:1 to 20:1) Incubate_A->Mix Adjust_pH Adjust Protein pH to 8.5-9.0 Adjust_pH->Mix Incubate_C Incubate 1-2 hours at RT (Protect from light) Mix->Incubate_C Purify Purify Conjugate (Spin Column/Dialysis) Incubate_C->Purify Characterize Characterize Conjugate (Absorbance, DOS) Purify->Characterize

Figure 2. General workflow for protein labeling with Sulfo Cy5 bis-COOH.

Purification of the Labeled Protein

It is critical to remove any unreacted dye from the protein conjugate. This can be achieved using size-exclusion chromatography, such as a Sephadex G-25 spin column, or by dialysis.[9][10][12]

Spin Column Purification Protocol:

  • Prepare a spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves hydrating the resin and centrifuging to remove storage buffer.[9][10]

  • Load the entire reaction mixture onto the top of the column resin.[9]

  • Centrifuge the column to separate the larger, labeled protein (which elutes first) from the smaller, unreacted dye molecules.[10][11]

  • Collect the eluate containing the purified protein conjugate.

Characterization of the Conjugate

The success of the labeling reaction is determined by calculating the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Sulfo Cy5).[9]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of dye / A₆₅₀ of dye

    • Corrected A₂₈₀ = A₂₈₀ (conjugate) - (A₆₅₀ (conjugate) x CF)

  • Calculate the DOS:

    • DOS = (A₆₅₀ of conjugate x Molar Mass of protein) / (ε_dye x Protein Concentration (mg/mL))

    • Where ε_dye is the molar extinction coefficient of Sulfo Cy5 (~271,000 M⁻¹cm⁻¹).

For most antibodies, an optimal DOS is typically between 2 and 10.[9] Over-labeling can lead to fluorescence quenching and reduced antibody binding affinity.[9]

Applications in Research and Drug Development

The ability to label biomolecules with Sulfo Cy5 opens up a wide range of applications:

  • Fluorescence Microscopy and Imaging: High-contrast imaging of cellular structures and deep-tissue in vivo imaging.[2]

  • Flow Cytometry: Precise cell sorting and analysis with distinct signals in the far-red channel.[2]

  • Immunoassays: Development of sensitive fluorescent ELISAs, Western blots, and immunohistochemistry protocols.[10]

  • Bioconjugation and Drug Delivery: Efficiently labels proteins, antibodies, and nucleic acids for creating targeted therapeutic and diagnostic agents.[2]

  • Molecular Probes: Used in bioanalytical assays to study biomolecular interactions and dynamics.[2]

Storage and Handling

  • Dye: Upon receipt, Sulfo Cy5 bis-COOH should be stored at -20°C, protected from light and moisture.[1][11]

  • Stock Solutions: Reconstituted dye stock solutions in DMSO can be stored at -20°C for a few weeks. Avoid repeated freeze-thaw cycles.[9][11]

  • Protein Conjugates: Labeled proteins should be stored at 4°C, protected from light. For long-term storage, the addition of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., sodium azide) is recommended.[11]

References

Application Notes and Protocols for Sulfo-Cy5 bis-COOH Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of Sulfo-Cy5 bis-COOH, a water-soluble cyanine (B1664457) dye, to amine-containing molecules such as proteins, antibodies, and peptides. The conjugation is achieved using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method facilitates the formation of a stable amide bond between the carboxyl groups on the Sulfo-Cy5 dye and primary amines on the target molecule.[1][2] The resulting fluorescently labeled biomolecules are essential tools for a wide range of applications in biological imaging, flow cytometry, and diagnostics.[3]

The protocol outlined below follows a two-step procedure.[4][5] First, the carboxyl groups of Sulfo-Cy5 bis-COOH are activated with EDC and Sulfo-NHS at an acidic pH to form a more stable Sulfo-NHS ester intermediate.[3][4][6] This intermediate is then reacted with the amine-containing molecule at a slightly basic pH to form the final conjugate.[3][4] This two-step approach prevents the unwanted polymerization of the target molecule by activating its own carboxyl groups.[4]

Reaction Mechanism

The EDC/NHS chemistry involves two main stages. Initially, EDC reacts with the carboxyl groups on the Sulfo-Cy5 bis-COOH to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of Sulfo-NHS stabilizes this intermediate by converting it into a semi-stable Sulfo-NHS ester.[1][6] This amine-reactive ester is then susceptible to nucleophilic attack by the primary amines on the target molecule, resulting in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group.[1]

Reaction_Mechanism Dye Sulfo-Cy5 bis-COOH Activated_Ester Amine-Reactive Sulfo-NHS Ester Dye->Activated_Ester + EDC + Sulfo-NHS (pH 4.5-6.0) EDC EDC Sulfo_NHS Sulfo-NHS Protein Protein-NH2 Conjugate Sulfo-Cy5-Protein Conjugate Activated_Ester->Conjugate + Protein-NH2 (pH 7.0-8.5) Byproducts Urea Byproduct & Sulfo-NHS Activated_Ester->Byproducts + Protein-NH2

EDC/NHS Reaction Mechanism

Materials and Reagents

  • Sulfo-Cy5 bis-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., antibody, protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[3][4] (Do not use buffers containing primary amines or carboxylates).[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[7] (Other suitable buffers include borate (B1201080) or sodium bicarbonate buffer).[3]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification: Sephadex G-25 desalting column or equivalent size-exclusion chromatography medium.[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes

  • Spectrophotometer

Experimental Protocols

This section details the two-step conjugation protocol, purification, and characterization of the Sulfo-Cy5 conjugate.

Step 1: Activation of Sulfo-Cy5 bis-COOH with EDC/Sulfo-NHS

This initial step activates the carboxyl groups on the dye to make them reactive towards primary amines.

Activation_Workflow start Start prep_dye Prepare Sulfo-Cy5 bis-COOH in Activation Buffer start->prep_dye prep_reagents Prepare fresh EDC and Sulfo-NHS solutions prep_dye->prep_reagents add_reagents Add EDC and Sulfo-NHS to dye solution prep_reagents->add_reagents incubate Incubate for 15-30 min at room temperature add_reagents->incubate activated_dye Activated Sulfo-Cy5 (Sulfo-NHS ester) incubate->activated_dye

Activation Workflow
  • Prepare Sulfo-Cy5 bis-COOH Solution: Dissolve Sulfo-Cy5 bis-COOH in Activation Buffer (0.1 M MES, pH 4.5-6.0) to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer. Both reagents are moisture-sensitive and should be stored desiccated at -20°C and brought to room temperature before opening.[3]

  • Activation Reaction: Add the EDC and Sulfo-NHS solutions to the Sulfo-Cy5 bis-COOH solution. The molar ratio of the reactants is crucial for efficient activation and should be optimized. A starting point is a 2- to 5-fold molar excess of Sulfo-NHS over EDC, and a 10-fold molar excess of EDC over the Sulfo-Cy5 bis-COOH.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3]

Step 2: Conjugation of Activated Sulfo-Cy5 to Amine-Containing Molecule

In this step, the activated dye is reacted with the primary amines of the target molecule.

Conjugation_Workflow start Start with Activated Dye prep_protein Prepare Protein in Coupling Buffer (pH 7.2-7.4) start->prep_protein mix Add activated dye to protein solution prep_protein->mix incubate Incubate for 1-2 hours at RT or overnight at 4°C mix->incubate quench Quench reaction with Tris or Glycine incubate->quench purify Purify conjugate quench->purify

Conjugation Workflow
  • Prepare Target Molecule: Dissolve the amine-containing molecule (e.g., protein, antibody) in Coupling Buffer (PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris, glycine).[7]

  • Conjugation Reaction: Add the freshly prepared activated Sulfo-Cy5 solution to the target molecule solution. The optimal molar ratio of dye to protein should be determined empirically, with a starting point of a 10:1 to 20:1 molar ratio of dye to protein.[8][9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[3][10]

  • Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

Step 3: Purification of the Conjugate

Purification is necessary to remove unreacted dye and reaction byproducts.

  • Column Preparation: Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions and equilibrate with Coupling Buffer (PBS, pH 7.2-7.4).[7]

  • Sample Loading: Load the quenched reaction mixture onto the column.[7]

  • Elution: Elute the conjugate with Coupling Buffer. The first colored fraction to elute will be the Sulfo-Cy5-labeled protein conjugate, as it is larger and will pass through the column more quickly. The smaller, unreacted dye molecules will elute later.

  • Fraction Collection: Collect the fractions containing the purified conjugate.

Step 4: Characterization of the Conjugate - Degree of Substitution (DOS) Calculation

The Degree of Substitution (DOS), also known as the Degree of Labeling (DOL), represents the average number of dye molecules conjugated to each target molecule. An optimal DOS is typically between 2 and 10 for antibodies.[7]

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5 (~650 nm, Amax).[8]

  • Calculation: Use the following formulas to calculate the DOS:

    • Concentration of Dye (M): [Dye] = Amax / (ε_dye * path length)

    • Corrected Absorbance at 280 nm: A280_corrected = A280 - (Amax * CF280) (CF280 is the correction factor for the dye's absorbance at 280 nm, typically around 0.04 for Cy5)[8]

    • Concentration of Protein (M): [Protein] = A280_corrected / (ε_protein * path length)

    • Degree of Substitution (DOS): DOS = [Dye] / [Protein]

Data Presentation

ParameterSymbolValue/FormulaReference
Molar Extinction Coefficient of Sulfo-Cy5 at ~650 nmε_dye~250,000 M⁻¹cm⁻¹[8]
Molar Extinction Coefficient of IgG at 280 nmε_protein~210,000 M⁻¹cm⁻¹[8]
Correction Factor for Sulfo-Cy5 at 280 nmCF280~0.04[8]
Example Calculation
Measured Amax at 650 nmAmax0.75
Measured A280A2801.6
Path lengthl1 cm
Concentration of Dye[Dye]0.75 / 250,000 = 3.0 x 10⁻⁶ M
Corrected A280A280_corrected1.6 - (0.75 * 0.04) = 1.57
Concentration of Protein[Protein]1.57 / 210,000 = 7.48 x 10⁻⁶ M
Degree of Substitution DOS (3.0 x 10⁻⁶ M) / (7.48 x 10⁻⁶ M) ≈ 4.0

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/Sulfo-NHSUse fresh, properly stored reagents. Allow to warm to room temperature before opening to prevent condensation.[3]
Incorrect pHEnsure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[3]
Presence of primary amines in buffersUse amine-free buffers such as MES and PBS for the respective steps.[3]
Precipitation of Protein High concentration of EDCReduce the molar excess of EDC.[3]
Protein instability in the reaction bufferPerform a buffer exchange to ensure protein solubility and stability.
High Background Fluorescence Incomplete removal of free dyeRepeat the purification step or use a longer size-exclusion column.

References

Application Notes: Sulfo Cy5 bis-COOH Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling sensitive and specific tracking of molecules in complex biological systems.[1][][3] Sulfo Cyanine5 (Sulfo Cy5) is a bright, water-soluble, far-red fluorescent dye ideal for these applications. Its emission in the near-infrared spectrum minimizes background autofluorescence from biological samples and allows for deep tissue imaging.[1][4] The "bis-COOH" designation refers to the dicarboxylic acid form of the dye, which must be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on a peptide. This process, known as NHS ester chemistry, forms a stable amide bond, covalently attaching the fluorescent dye to the peptide.[5][6][7]

The sulfonate groups on the Sulfo Cy5 core significantly enhance its water solubility, making it an excellent choice for labeling peptides and proteins in aqueous buffers without the need for organic co-solvents.[8][9] This application note provides a detailed protocol for labeling peptides with an activated form of Sulfo Cy5 (Sulfo Cy5 NHS ester), methods for purification, and quality control.

Chemical Principle

The labeling reaction targets primary amines, which are found at the N-terminus of a peptide and on the side chain of lysine (B10760008) (Lys, K) residues.[6][10] The N-hydroxysuccinimide (NHS) ester of Sulfo Cy5 is a highly reactive compound that readily couples with these nucleophilic amine groups under slightly alkaline conditions (pH 8.0-9.0).[5][11][12] At this pH, the primary amine is deprotonated and can efficiently attack the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[10]

Peptide Peptide-NH₂ (Primary Amine) Dye Sulfo Cy5-NHS Ester Labeled_Peptide Sulfo Cy5-Peptide (Stable Amide Bond) Peptide:e->Labeled_Peptide:w + Dye Dye:e->Labeled_Peptide:w NHS N-Hydroxysuccinimide (Byproduct) Reaction_Node pH 8.0 - 9.0 cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Prep_Peptide Dissolve Peptide in pH 8.3 Buffer Mix Mix Peptide and Dye (Molar Excess of Dye) Prep_Peptide->Mix Prep_Dye Dissolve Sulfo Cy5 NHS in DMSO/DMF Prep_Dye->Mix Incubate Incubate 4h-Overnight (Protect from Light) Mix->Incubate Purify Purify via RP-HPLC or Gel Filtration Incubate->Purify Analyze Analyze by Mass Spec & UV-Vis Spectroscopy Purify->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize cluster_workflow Application Example: Receptor Internalization Pathway Peptide Sulfo Cy5-Labeled Peptide Ligand Binding Binding Peptide->Binding Receptor Cell Surface Receptor Receptor->Binding Complex Ligand-Receptor Complex Binding->Complex Internalization Endocytosis Complex->Internalization Endosome Early Endosome Internalization->Endosome Recycling Receptor Recycling Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->Receptor Lysosome Lysosome Degradation->Lysosome

References

Application Notes and Protocols: Labeling Oligonucleotides with Sulfo-Cy5 bis-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine 5 (Cy5), a far-red emitting fluorophore, is a popular choice for labeling due to its high extinction coefficient, good quantum yield, and minimal spectral overlap with autofluorescence from biological samples. This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy5 bis-COOH.

The "bis-COOH" designation indicates that the dye possesses two carboxylic acid functional groups. To react with the primary amine group on a modified oligonucleotide, these carboxylic acids must first be activated to an amine-reactive species. This protocol outlines a two-part process:

  • Activation: Conversion of the carboxylic acid groups on Sulfo-Cy5 bis-COOH to highly reactive N-hydroxysulfosuccinimide (Sulfo-NHS) esters using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS. The use of Sulfo-NHS enhances the stability of the activated intermediate and increases its water solubility.[1]

  • Conjugation: Reaction of the activated Sulfo-Cy5 bis-NHS ester with an amine-modified oligonucleotide to form a stable amide bond.

This two-step approach is preferred as it allows for better control over the reaction and can minimize side reactions.[2][3]

Materials and Equipment

Reagents
  • Amine-modified oligonucleotide

  • Sulfo-Cy5 bis-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[1][2][4]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[1][3]

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • For Purification:

    • 3 M Sodium Acetate (B1210297), pH 5.2

    • 100% Ethanol (cold, -20°C)

    • 70% Ethanol (cold, -20°C)

    • Nuclease-free water

    • HPLC grade acetonitrile (B52724) and water

    • Triethylammonium acetate (TEAA) buffer for HPLC

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Laboratory shaker

  • UV-Vis Spectrophotometer

  • Lyophilizer or centrifugal evaporator

  • HPLC system with a reverse-phase column (e.g., C18)

  • pH meter

  • Pipettes and nuclease-free microcentrifuge tubes

Experimental Protocols

Part 1: Activation of Sulfo-Cy5 bis-COOH

This step converts the carboxylic acid groups on the dye into amine-reactive Sulfo-NHS esters. The reaction is most efficient in an acidic to neutral buffer, such as MES, at a pH of 4.5-7.2.[2]

  • Prepare Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0). EDC is susceptible to hydrolysis and should be used without delay.[3]

    • Dissolve Sulfo-Cy5 bis-COOH in a small amount of anhydrous DMSO or DMF before diluting with Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine Sulfo-Cy5 bis-COOH, EDC, and Sulfo-NHS. A typical molar ratio is a 2-5 fold molar excess of EDC and Sulfo-NHS relative to the carboxylic acid groups on the dye.[2][4]

    • Mix the components well by vortexing.

    • Incubate the reaction for 15-30 minutes at room temperature.[3][4]

The activated Sulfo-Cy5 bis-NHS ester is semi-stable but should be used promptly for the best results, as the NHS ester can hydrolyze over time.[1]

Part 2: Conjugation to Amine-Modified Oligonucleotide

The activated dye is now ready to react with the primary amine on the oligonucleotide. This reaction is most efficient at a slightly basic pH (7-9), which ensures the amino group is deprotonated and thus nucleophilic.[2][5]

  • Prepare Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). The final oligonucleotide concentration should typically be between 0.3 and 0.8 mM.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the oligonucleotide for reaction with the NHS ester.[6]

  • Conjugation Reaction:

    • Add the freshly prepared activated Sulfo-Cy5 bis-NHS ester solution to the oligonucleotide solution. A 5 to 15-fold molar excess of the dye relative to the oligonucleotide is a good starting point to drive the reaction.

    • Gently vortex the mixture.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5] For convenience, an overnight reaction at 4°C can also be performed.

  • Quench Reaction (Optional):

    • To stop the reaction, a quenching solution containing a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature.

Part 3: Purification of Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications.

Method A: Ethanol Precipitation

This method is suitable for removing the bulk of the free dye from oligonucleotides longer than 18 nucleotides.[7]

  • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

  • Add 3 volumes of cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the majority of the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol, being careful not to disturb the pellet.

  • Centrifuge again for 5-10 minutes.

  • Remove the supernatant and air-dry or use a centrifugal evaporator to remove residual ethanol.

  • Resuspend the purified, labeled oligonucleotide pellet in nuclease-free water or a suitable buffer.

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC offers the highest purity and is the recommended method for demanding applications. Ion-pair reversed-phase HPLC is effective for separating labeled oligonucleotides from unlabeled ones and free dye.[1]

  • Use a C18 reverse-phase column.

  • Set up a gradient of an aqueous buffer (e.g., 0.1 M TEAA) and an organic solvent (e.g., acetonitrile).

  • Inject the reaction mixture onto the column.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~646 nm (for Sulfo-Cy5).

  • The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.

  • Collect the fractions corresponding to the dual-wavelength peak of the labeled product.

  • Lyophilize the collected fractions to obtain the purified product.

Data Presentation and Quality Control

The success of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules per oligonucleotide.

Table 1: Quantitative Parameters for Labeling and Purification
ParameterTypical RangeMethod of DeterminationNotes
Dye:Oligo Molar Ratio 5:1 to 15:1CalculationHigher excess can increase labeling efficiency but may necessitate more rigorous purification.
Labeling Efficiency >80%Spectrophotometry / HPLCCalculated as the ratio of labeled oligonucleotide to the total oligonucleotide after the reaction.
Purification Yield (Ethanol) 70-90%SpectrophotometryGood for removing bulk free dye; may not remove all unconjugated oligonucleotides.
Purification Yield (HPLC) >85%SpectrophotometryProvides higher purity and is effective at separating labeled from unlabeled oligonucleotides.
Degree of Labeling (DOL) ~1.0SpectrophotometryFor oligonucleotides with a single amine modification, a DOL close to 1.0 is ideal.
Calculating the Degree of Labeling (DOL)
  • Measure Absorbance: Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum for Sulfo-Cy5, which is approximately 646 nm (A₆₄₆).

  • Calculate Dye Concentration:

    • Concentration of Dye (M) = A₆₄₆ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm (~271,000 L·mol⁻¹·cm⁻¹).

  • Calculate Oligonucleotide Concentration:

    • First, calculate the corrected absorbance at 260 nm to account for the dye's contribution:

      • Corrected A₂₆₀ = A₂₆₀ - (A₆₄₆ × CF₂₆₀)

      • Where CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm (for Cy5, this is approximately 0.04).

    • Concentration of Oligo (M) = Corrected A₂₆₀ / ε_oligo

    • Where ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be estimated based on its sequence.

  • Calculate DOL:

    • DOL = Concentration of Dye / Concentration of Oligo

Visualization of Experimental Workflow

G cluster_activation Part 1: Activation of Sulfo-Cy5 bis-COOH cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification cluster_qc Part 4: Quality Control A1 Sulfo-Cy5 bis-COOH A3 Incubate 15-30 min at Room Temp A1->A3 A2 EDC + Sulfo-NHS in MES Buffer (pH 6.0) A2->A3 A4 Activated Sulfo-Cy5 bis-NHS Ester A3->A4 Forms reactive ester B3 Combine and Incubate 1-2 hours at Room Temp (Protect from light) A4->B3 B1 Amine-Modified Oligonucleotide B1->B3 B2 Bicarbonate Buffer (pH 8.5) B2->B3 B4 Crude Labeled Oligonucleotide B3->B4 Forms stable amide bond C1 Ethanol Precipitation or HPLC B4->C1 C2 Purified Sulfo-Cy5 Labeled Oligonucleotide C1->C2 Removes free dye D1 UV-Vis Spectrophotometry (A260 & A646) C2->D1 D2 Calculate Degree of Labeling (DOL) D1->D2

Caption: Workflow for labeling oligonucleotides with Sulfo-Cy5 bis-COOH.

References

Application Notes and Protocols for Sulfo Cy5 bis COOH in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo Cy5 bis COOH is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family. Its chemical structure features two carboxylic acid groups, allowing for covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides. The presence of sulfonate groups enhances its water solubility, making it ideal for biological applications in aqueous environments.[1][] With an excitation maximum around 646 nm and an emission maximum near 662 nm, this compound is well-suited for fluorescence microscopy, flow cytometry, and other fluorescence-based assays, minimizing interference from cellular autofluorescence.[1][3]

These application notes provide detailed protocols for the use of this compound in fluorescence microscopy, with a focus on antibody conjugation and immunofluorescence staining.

Quantitative Data

The following table summarizes the key spectral and physical properties of this compound and related compounds. This data is essential for designing experiments and configuring instrumentation.

PropertyValueReference
Excitation Maximum (λex)~646 nm[1][3]
Emission Maximum (λem)~662 nm[1][3]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.2[3]
Recommended Microscope Filter SetExcitation: 620-650 nm, Dichroic: ~660 nm, Emission: 660-720 nm
SolubilityWater, DMSO, DMF
Reactive GroupDicarboxylic Acid (-COOH)

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to primary amine groups (e.g., lysine (B10760008) residues) on an antibody. The process involves a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxylic acid groups of the dye.[4][5]

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Coupling Buffer (1X PBS, pH 7.2-7.5).

    • Ensure the final antibody concentration is between 2-10 mg/mL.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microfuge tube, combine the this compound stock solution with Activation Buffer.

    • Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS relative to the amount of this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the antibody solution. A molar dye-to-antibody ratio of 5:1 to 15:1 is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted dye. Incubate for 30 minutes.

    • Purify the antibody-dye conjugate from excess dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS.[6] Collect the fractions containing the colored conjugate.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for the dye). An optimal DOL for most antibodies is between 2 and 10.[6]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines a general workflow for using a this compound-conjugated secondary antibody for the immunofluorescent staining of adherent cultured cells.

Materials:

  • This compound-conjugated secondary antibody

  • Primary antibody specific to the target antigen

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

  • Antifade mounting medium

  • Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to a confluence of 70-80%.

    • Wash the cells gently three times with PBS.

    • Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer, protecting it from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

    • Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • (Optional) Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells two times with PBS for 5 minutes each in the dark.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with a filter set appropriate for Sulfo Cy5 (Excitation: ~640 nm, Emission: ~660 nm).

Visualizations

G cluster_activation Activation Phase cluster_conjugation Conjugation Phase cluster_purification Purification & QC Sulfo_Cy5 This compound EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 5.0-6.0) Sulfo_Cy5->EDC_NHS 15-30 min @ RT Activated_Dye Activated Sulfo-Cy5 NHS-ester EDC_NHS->Activated_Dye Reaction_Mix Reaction Mixture in Coupling Buffer (pH 7.2-7.5) Activated_Dye->Reaction_Mix Antibody Antibody with Primary Amines (-NH2) Antibody->Reaction_Mix Conjugate Antibody-Sulfo Cy5 Conjugate Reaction_Mix->Conjugate 2h @ RT or overnight @ 4°C Quench Quench Reaction (Tris or Glycine) Conjugate->Quench Purify Purify via Desalting Column Quench->Purify Final_Product Purified Labeled Antibody Purify->Final_Product

Caption: Workflow for antibody conjugation with this compound.

G Start Start: Adherent Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Wash Permeabilize Permeabilization (e.g., 0.1% Triton X-100) Fix->Permeabilize Wash Block Blocking (e.g., 1% BSA) Permeabilize->Block Wash Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Sulfo Cy5-conjugated Secondary Antibody Incubation (in dark) Primary_Ab->Secondary_Ab Wash Counterstain Nuclear Counterstain (e.g., DAPI, optional) Secondary_Ab->Counterstain Wash Mount Mount with Antifade Medium Counterstain->Mount Wash Image Fluorescence Microscopy Imaging Mount->Image

Caption: General workflow for immunofluorescence staining.

References

Application Notes and Protocols for Sulfo Cy5 bis COOH in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5 bis COOH is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its spectral properties, characterized by excitation and emission maxima in the NIR window (around 650-700 nm), make it a valuable tool for in vivo imaging. This region of the electromagnetic spectrum offers significant advantages for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence, leading to a high signal-to-noise ratio. The two carboxylic acid functional groups on this compound allow for covalent conjugation to a variety of molecules, such as peptides, antibodies, and nanoparticles, enabling the targeted imaging of specific biological processes and structures within a living organism.

These application notes provide an overview of the properties of Sulfo Cy5 and its derivatives, along with detailed protocols for its use in preclinical in vivo imaging studies.

Physicochemical and Spectral Properties

The selection of a fluorescent probe is critical for successful in vivo imaging. The table below summarizes the key spectral properties of Sulfo-Cy5 derivatives, which are expected to be comparable to this compound. These properties are essential for configuring imaging instrumentation and for predicting the dye's performance.

PropertyValueReference Compound
Excitation Maximum (λex)~646 nmSulfo-Cy5 bis-NHS ester
Emission Maximum (λem)~662 nmSulfo-Cy5 bis-NHS ester
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹Sulfo-Cy5 bis-NHS ester
Fluorescence Quantum Yield (Φ)~0.28Sulfo-Cy5 bis-NHS ester
Molecular Weight823.8 g/mol Sulfo-Bis-(N,N'-carboxylic acid)-Cy5
SolubilityGood in water, DMSO, DMFSulfo-Cyanine5 dyes

Note: The spectral properties listed are for a closely related and functionalized version of Sulfo Cy5. It is recommended to experimentally verify the specific characteristics of your this compound conjugate.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Ligand (e.g., Peptide)

This protocol describes a general method for conjugating this compound to a peptide containing a primary amine via EDC/Sulfo-NHS chemistry.

Materials:

  • This compound

  • Targeting peptide with a primary amine (e.g., lysine (B10760008) residue)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Dissolve this compound: Dissolve this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activate Carboxylic Acid Groups:

    • In a microcentrifuge tube, mix this compound with a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS in PBS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes in the dark.

  • Conjugation to the Peptide:

    • Dissolve the targeting peptide in PBS at a suitable concentration.

    • Add the activated this compound to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 5:1 to 10:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C in the dark, with gentle stirring.

  • Purification of the Conjugate:

    • Separate the labeled peptide from the unreacted dye and other reagents using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions and monitor the absorbance at 280 nm (for the peptide) and ~650 nm (for the Cy5 dye).

    • Pool the fractions containing the conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at ~650 nm and 280 nm.

    • Confirm the purity and integrity of the conjugate using techniques such as HPLC or SDS-PAGE.

  • Storage: Store the purified conjugate at -20°C or -80°C in the dark.

G A Dissolve this compound B Activate with EDC/Sulfo-NHS A->B C Add to Targeting Peptide B->C D Incubate (2-4h RT or O/N 4°C) C->D E Purify via Size-Exclusion Chromatography D->E F Characterize (DOL, Purity) E->F G Store Conjugate F->G

Protocol 2: In Vivo Imaging of a Sulfo Cy5-Conjugate in a Murine Model

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice. Specific parameters should be optimized for the particular animal model, targeting ligand, and imaging system.

Materials:

  • Sulfo Cy5-labeled targeting conjugate

  • Sterile, pyrogen-free PBS

  • Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy5

  • Animal model (e.g., tumor-bearing mice)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.[1][2]

    • Monitor the animal's vital signs throughout the procedure.

    • Place the anesthetized mouse in the imaging chamber. To minimize autofluorescence, it is recommended to use mice fed an alfalfa-free diet.

  • Pre-injection Imaging: Acquire a baseline fluorescence image before injecting the probe to determine the level of background autofluorescence.[2]

  • Probe Administration:

    • Dilute the Sulfo Cy5 conjugate in sterile PBS to the desired concentration. A typical dosage for cyanine dyes ranges from 0.5 to 5 mg/kg body weight, but this should be optimized.[2]

    • Administer the probe via an appropriate route, commonly intravenous (tail vein) injection for systemic delivery. The injection volume is typically 100-200 µL.[1][2]

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the probe.

    • Use consistent imaging parameters (e.g., exposure time, binning, f-stop) across all animals and time points for quantitative comparison.

  • Ex Vivo Imaging and Biodistribution:

    • At the final time point, euthanize the animal according to approved institutional protocols.[2]

    • Immediately dissect major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle) and arrange them for ex vivo imaging.[1][2]

    • Acquire a final fluorescence image of the harvested organs using the same imaging parameters as the in vivo scans.[2]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs in both the in vivo and ex vivo images.

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI to determine the biodistribution profile and target-to-background ratios.

G A Anesthetize Animal B Acquire Baseline Image A->B C Administer Sulfo Cy5 Conjugate B->C D In Vivo Imaging at Multiple Time Points C->D E Euthanize and Harvest Organs D->E F Ex Vivo Imaging of Organs E->F G Quantitative Data Analysis F->G

Biodistribution and Pharmacokinetics

The biodistribution of Sulfo Cy5 conjugates is highly dependent on the properties of the targeting ligand to which it is attached. However, some general characteristics have been observed for cyanine dye conjugates. Studies with similar Sulfo-Cy5 conjugates have shown relatively fast blood clearance and low retention in non-target tissues like muscle and bone.[3] The primary routes of clearance are typically renal and hepatobiliary. For instance, some Sulfo-Cy5 conjugates have shown accumulation in the kidneys.[3] It is crucial to perform biodistribution studies for each new Sulfo Cy5 conjugate to understand its specific pharmacokinetic profile.

Applications in Research and Drug Development

The ability to conjugate this compound to various targeting moieties opens up a wide range of applications in biomedical research and drug development:

  • Cancer Imaging: When conjugated to tumor-targeting ligands (e.g., antibodies, peptides, or small molecules), Sulfo Cy5 can be used for the non-invasive visualization of tumors, monitoring tumor growth, and assessing the efficacy of cancer therapies.[4]

  • Inflammation and Immunology: By labeling antibodies or immune cells, researchers can track inflammatory processes and immune cell trafficking in vivo.

  • Drug Delivery: Labeling of drug delivery vehicles, such as nanoparticles or liposomes, allows for the real-time monitoring of their biodistribution, target accumulation, and drug release kinetics.[4]

  • Preclinical Pharmacokinetics: Sulfo Cy5 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents.

Conclusion

This compound is a versatile near-infrared fluorescent dye with significant potential for in vivo imaging. Its water solubility and dual carboxylic acid functional groups facilitate straightforward conjugation to a wide array of biomolecules. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their preclinical imaging studies, ultimately contributing to a deeper understanding of biological processes and the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Calculating Dye-to-Protein Ratio for Sulfo Cy5 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical step in bioconjugation. It ensures the quality, consistency, and reproducibility of fluorescently labeled proteins for various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. Sulfo Cy5 bis COOH is a water-soluble, far-red fluorescent dye that, upon activation, can be covalently linked to proteins. This document provides a detailed protocol for the conjugation of this compound to a protein and the subsequent calculation of the dye-to-protein ratio.

The protocol involves a two-step conjugation process. First, the carboxylic acid groups on the this compound are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable amine-reactive NHS ester. In the second step, this activated dye is reacted with the primary amines (e.g., on lysine (B10760008) residues) of the target protein to form a stable amide bond. Following the conjugation reaction, the unincorporated dye is removed, and the DOL is determined spectrophotometrically.

Materials and Equipment

Reagents:

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification resin (e.g., Sephadex G-25)

Equipment:

  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Reaction tubes

  • Chromatography column

Experimental Protocols

Part 1: Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer such as PBS at a concentration of 2-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris or glycine) or stabilizers like BSA, it must be purified by dialysis or buffer exchange chromatography.

  • Concentration Determination: Accurately determine the protein concentration using a preferred method such as absorbance at 280 nm or a colorimetric assay like the Bradford assay.[1][2][3]

Part 2: Preparation of Dye Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO. For example, for a dye with a molecular weight of approximately 824 g/mol , dissolve 8.24 mg in 1 mL of solvent.

  • Vortex thoroughly to ensure complete dissolution.

Part 3: Two-Step Conjugation of this compound to Protein

This protocol is a general guideline and may require optimization for specific proteins and desired DOL.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with the appropriate volume of Activation Buffer.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the dye. For example, for every 1 µmol of dye, add 1.5-2 µmol of EDC and 1.5-2 µmol of NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to the Protein

  • Immediately add the activated dye solution to the prepared protein solution in the Conjugation Buffer.

  • The recommended initial molar ratio of dye to protein for antibodies is typically between 5:1 and 20:1.[4] This ratio should be optimized to achieve the desired DOL.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by reacting with any excess NHS-activated dye. Incubate for an additional 15-30 minutes.

Part 4: Purification of the Labeled Protein
  • Remove the unreacted dye and byproducts from the protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer (PBS).

  • Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the smaller, unconjugated dye molecules.

  • Pool the fractions containing the purified conjugate.

Data Presentation

The following table summarizes the key quantitative data required for calculating the dye-to-protein ratio for Sulfo Cy5.

ParameterValueReference
This compound
Maximum Absorbance (λmax)~646 nm[5]
Molar Extinction Coefficient (ε_dye) at λmax271,000 M⁻¹cm⁻¹[5]
Correction Factor (CF₂₈₀) at 280 nm0.04[6][7]
Example Protein (IgG)
Molar Extinction Coefficient (ε_protein) at 280 nm210,000 M⁻¹cm⁻¹[8]
Molecular Weight~150,000 g/mol

Note: The molar extinction coefficient and correction factor for Cy5 and its derivatives can vary slightly between suppliers. It is recommended to use the values provided on the manufacturer's datasheet for the specific lot of dye being used.

Calculation of Dye-to-Protein Ratio (Degree of Labeling)

The dye-to-protein ratio is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~646 nm).

1. Spectrophotometer Measurements:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).

  • Measure the absorbance of the purified conjugate solution at the λmax of Sulfo Cy5 (~646 nm) (A_dye).

2. Calculation Steps:

The following formulas are used to calculate the concentrations of the protein and the dye, and subsequently the DOL.

  • Corrected Protein Absorbance (A_protein): The dye also absorbs light at 280 nm, so its contribution must be subtracted from the total absorbance at this wavelength.[9] A_protein = A₂₈₀ - (A_dye × CF₂₈₀)

  • Molar Concentration of Protein ([Protein]): [Protein] (M) = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Molar Concentration of Dye ([Dye]): [Dye] (M) = A_dye / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λmax)

  • Dye-to-Protein Ratio (DOL): DOL = [Dye] / [Protein]

Mandatory Visualizations

Experimental Workflow for Dye-to-Protein Ratio Calculation

experimental_workflow start Start: Protein and this compound protein_prep Protein Preparation (Buffer Exchange & Concentration Measurement) start->protein_prep dye_prep Dye Stock Solution Preparation start->dye_prep conjugation Step 2: Conjugation to Protein protein_prep->conjugation activation Step 1: Activation of Dye (EDC/NHS Chemistry) dye_prep->activation activation->conjugation purification Purification of Conjugate (Size-Exclusion Chromatography) conjugation->purification measurement Spectrophotometric Measurement (A280 and Amax) purification->measurement calculation Calculation of Dye-to-Protein Ratio (DOL) measurement->calculation end End: Labeled Protein with Known DOL calculation->end

Caption: Workflow for labeling a protein with this compound and calculating the DOL.

Logical Relationship for DOL Calculation

dol_calculation data_node data_node A280 Absorbance at 280 nm (A₂₈₀) correct_A280 Correct Protein Absorbance A_protein = A₂₈₀ - (A_dye × CF₂₈₀) A280->correct_A280 Amax Absorbance at λmax (A_dye) Amax->correct_A280 calc_dye_conc Calculate Dye Concentration [Dye] = A_dye / ε_dye Amax->calc_dye_conc E_prot Protein Molar Extinction Coefficient (ε_protein) calc_prot_conc Calculate Protein Concentration [Protein] = A_protein / ε_protein E_prot->calc_prot_conc E_dye Dye Molar Extinction Coefficient (ε_dye) E_dye->calc_dye_conc CF280 Dye Correction Factor (CF₂₈₀) CF280->correct_A280 correct_A280->calc_prot_conc calc_dol Calculate DOL DOL = [Dye] / [Protein] calc_prot_conc->calc_dol calc_dye_conc->calc_dol

References

Troubleshooting & Optimization

troubleshooting low Sulfo Cy5 bis COOH labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with Sulfo Cy5 bis-COOH and other NHS-ester dyes.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Question: I followed the standard protocol, but my labeling efficiency is very low. What went wrong?

Several factors can contribute to poor labeling. The most common culprits are related to buffer composition, reaction pH, reagent quality, and the molar ratio of dye to protein. Follow the diagnostic workflow below to pinpoint the issue.

G Troubleshooting Workflow for Low Labeling Efficiency cluster_start cluster_buffer Step 1: Buffer Check cluster_ph Step 2: pH Optimization cluster_reagent Step 3: Reagent Quality cluster_ratio Step 4: Molar Ratio cluster_protein Step 5: Protein Considerations start Start: Low Labeling Efficiency buffer_q Does your buffer contain primary amines (e.g., Tris, Glycine)? start->buffer_q buffer_yes Action: Perform buffer exchange into an amine-free buffer like PBS or Borate (B1201080). buffer_q->buffer_yes  Yes buffer_no Proceed to pH Check buffer_q->buffer_no No   ph_q Is the reaction pH between 8.0 and 8.5? buffer_no->ph_q ph_no Action: Adjust pH to 8.3-8.5. Use a fresh, concentrated buffer. ph_q->ph_no No   ph_yes Proceed to Reagent Check ph_q->ph_yes  Yes reagent_q Was the Sulfo Cy5 dye dissolved immediately before use in anhydrous DMSO/DMF? ph_yes->reagent_q reagent_no Action: Use a fresh vial of dye. Ensure solvent is anhydrous to prevent hydrolysis. reagent_q->reagent_no No   reagent_yes Proceed to Ratio Check reagent_q->reagent_yes  Yes ratio_q Did you optimize the dye:protein molar ratio? reagent_yes->ratio_q ratio_no Action: Perform small-scale reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1). ratio_q->ratio_no No   ratio_yes Consider Protein Issues ratio_q->ratio_yes  Yes protein_q Is the protein concentration >2 mg/mL? Are lysine (B10760008) residues accessible? ratio_yes->protein_q protein_no Action: Concentrate protein. Consider denaturation if structure hides lysines (use with caution). protein_q->protein_no No   protein_yes Success: Labeling should be optimized. protein_q->protein_yes  Yes

Caption: Troubleshooting workflow for low labeling efficiency.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q1: What is the optimal pH for labeling with Sulfo Cy5 bis-COOH?

The optimal pH for NHS ester conjugations is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as a starting point because it provides a good balance between having reactive (deprotonated) primary amines and minimizing the hydrolysis of the NHS ester dye.[2][3][4][5] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the rate of dye hydrolysis increases significantly, reducing the amount of active dye available to react with the protein.[3][5][6]

Q2: Which buffers should I use for the labeling reaction?

You must use an amine-free buffer.[1] Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the dye, drastically reducing labeling efficiency.[6][7][8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.[1] If your protein is in an amine-containing buffer, a buffer exchange must be performed before labeling.[1]

Q3: How does temperature and incubation time affect the reaction?

Labeling reactions are typically performed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1] Longer incubation times at lower temperatures can sometimes improve efficiency, especially if the protein is not very stable at room temperature. However, it's important to remember that the hydrolysis of the NHS ester still occurs at 4°C, albeit at a slower rate.[6]

ParameterRecommended ConditionRationale
pH 8.0 - 8.5Balances amine reactivity and NHS ester stability.[3][4][5]
Buffer Amine-free (PBS, Bicarbonate, Borate)Prevents competition with the target protein.[1][7]
Temperature Room Temperature or 4°CLower temperature can be used for sensitive proteins.[1]
Incubation Time 1-2 hours (RT) or 2-overnight (4°C)Allows sufficient time for the reaction to proceed.[1][4]
Dye:Protein Molar Ratio 5:1 to 20:1This should be optimized for each specific protein.
Protein Concentration > 2 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.

Caption: Recommended Reaction Conditions for NHS-Ester Labeling.

Reagents & Protein

Q4: My Sulfo Cy5 dye won't dissolve properly. What should I do?

Sulfo-NHS esters are generally water-soluble, but many standard NHS esters are not and require an organic solvent.[1] It is critical to dissolve the dye in a high-quality, anhydrous (water-free) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before adding it to the protein solution.[1][2] Moisture in the solvent will rapidly hydrolyze the NHS ester, rendering it inactive.[1] Do not store the dye in solution for long periods unless it is in an anhydrous solvent and stored properly at -20°C.[1][5]

Q5: Could the problem be my protein?

Yes, several protein-related factors can affect labeling:

  • Low Concentration: Protein concentrations below 2 mg/mL can lead to lower efficiency, as the competing hydrolysis reaction becomes more probable.[9]

  • Inaccessible Amines: The primary amines on lysine residues might be buried within the protein's folded structure, making them inaccessible to the dye.

  • Protein Aggregation: The addition of organic solvent (DMSO/DMF) or the conjugation process itself can sometimes cause proteins to aggregate and precipitate.[1][10] It is recommended that the volume of organic solvent not exceed 10% of the total reaction volume.[1]

Q6: What is a typical molar excess of dye to use?

A molar excess of 5 to 20-fold of dye to protein is a common starting point.[5] However, the optimal ratio is highly dependent on the protein and the number of available lysines. It's best to perform small-scale pilot reactions with different ratios to determine the ideal condition for your specific experiment.[1] Keep in mind that over-labeling can lead to fluorescence quenching and potential loss of protein activity.[9][10][11]

Post-Labeling & Analysis

Q7: How do I remove the unreacted dye after the reaction?

It is crucial to remove all non-conjugated dye to get an accurate measurement of labeling efficiency and to avoid high background in downstream applications.[12] Common methods include:

  • Gel Filtration / Size Exclusion Chromatography (SEC): Highly effective at separating the labeled protein from the smaller, free dye molecules.[4]

  • Dialysis: A straightforward method, but may require multiple buffer changes over an extended period.

  • Spin Columns: Convenient for small-scale reactions and rapid purification.[7][8]

Q8: How do I calculate the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), or the average number of dye molecules per protein, is calculated using spectrophotometry.[11] You need to measure the absorbance of the purified conjugate at two wavelengths:

  • ~280 nm: For the protein concentration.

  • ~650 nm: The absorbance maximum (A_max) for Cy5 dye.

A correction factor is needed because the Cy5 dye also absorbs light at 280 nm.[7][11]

The formulas are as follows:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

  • Dye Concentration (M) = A₆₅₀ / ε_dye

  • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

ParameterDescriptionValue for Sulfo Cy5
A₂₈₀ Absorbance of the conjugate at 280 nmMeasured
A₆₅₀ Absorbance of the conjugate at ~650 nm (A_max)Measured
ε_protein Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)Protein-specific
ε_dye Molar extinction coefficient of Cy5 at ~650 nm (M⁻¹cm⁻¹)~250,000
CF Correction Factor (A₂₈₀ of dye / A_max of dye)~0.04 - 0.05

Caption: Parameters for Calculating Degree of Labeling (DOL).[7][11]

Experimental Protocols

Protocol 1: Standard Protein Labeling with Sulfo Cy5 bis-COOH

This protocol outlines a general procedure for conjugating an NHS-ester dye to a protein.

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.[1][8]

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[7]

  • Prepare Dye Stock Solution: Immediately before use, dissolve one vial of Sulfo Cy5 bis-COOH in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][9]

  • Labeling Reaction: Add the calculated molar excess of the dye solution to the protein solution while gently vortexing. Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin column, collecting the first colored fraction which contains the labeled protein.[4][9]

G NHS-Ester Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis b_exchange 1. Buffer Exchange (into Amine-Free Buffer, pH 8.3) p_prep 2. Prepare Protein (2-10 mg/mL) b_exchange->p_prep d_prep 3. Prepare Dye Stock (in anhydrous DMSO) p_prep->d_prep react 4. Mix Dye and Protein (Vortex gently) d_prep->react incubate 5. Incubate (1 hr, RT, dark) react->incubate purify 6. Purify Conjugate (e.g., Gel Filtration) incubate->purify analyze 7. Measure Absorbance (280 nm & 650 nm) purify->analyze dol 8. Calculate DOL analyze->dol

Caption: General workflow for protein labeling and analysis.

Protocol 2: Determining Degree of Labeling (DOL)
  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and ~650 nm (A_max). Use the purification buffer as a blank.[11]

  • Dilute if Necessary: If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in your calculations.[11]

  • Calculate Concentrations:

    • Calculate the corrected protein absorbance: Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)

    • Calculate the molar concentration of the protein: Protein (M) = Corrected A₂₈₀ / ε_protein

    • Calculate the molar concentration of the dye: Dye (M) = A_max / ε_dye

  • Calculate DOL:

    • DOL = Dye (M) / Protein (M)

This value represents the average number of dye molecules conjugated to each protein molecule.[11]

References

Technical Support Center: Purification of Sulfo Cy5 bis-COOH Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unconjugated Sulfo Cy5 bis-COOH from their bioconjugation reaction mixtures. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the purity of your labeled molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Sulfo Cy5 bis-COOH?

The presence of unconjugated "free" dye can interfere with downstream applications by causing high background signals and inaccurate quantification. This can lead to a low signal-to-noise ratio and potentially false-positive results. Therefore, thorough purification is essential to ensure that the detected fluorescence is solely from the labeled conjugate.

Q2: What are the common methods for removing unconjugated Sulfo Cy5 bis-COOH?

The most common methods for purifying fluorescently labeled conjugates are based on differences in size and physicochemical properties between the conjugate and the free dye. These include:

  • Size Exclusion Chromatography (Gel Filtration): Separates molecules based on their size. The larger conjugate will elute first, while the smaller, unconjugated dye is retained in the porous beads of the column and elutes later.[1][2]

  • Dialysis: A gentle method that uses a semi-permeable membrane to separate molecules based on size.[3][4] The larger conjugate is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye diffuses out into a larger volume of buffer.[3][4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[1][5][6] It is particularly useful for purifying labeled peptides.[1]

Q3: How do I choose the right purification method?

The choice of purification method depends on several factors, including the size of your target molecule, the required purity, sample volume, and available equipment. The following table provides a general comparison of the common methods:

FeatureSize Exclusion Chromatography (SEC)DialysisReverse-Phase HPLC (RP-HPLC)
Principle Separation by sizeSeparation by size via a semi-permeable membraneSeparation by hydrophobicity
Best Suited For Proteins, antibodies, and other large biomoleculesProteins and other large biomoleculesPeptides and small molecules
Resolution ModerateLow to ModerateHigh
Speed Relatively fast (minutes to hours)Slow (hours to overnight)[3]Fast (minutes)
Sample Dilution Can cause some sample dilution[2]Sample volume may increaseSample is diluted in the mobile phase
Key Advantage Good for desalting and buffer exchange simultaneouslyGentle on the sample, requires minimal hands-on timeHigh purity and resolution
Considerations Choice of resin is critical (e.g., G-25 for proteins >5 kDa)[2][7]Requires a large volume of buffer (at least 200-500 times the sample volume)[3][4]Requires specialized equipment and method development

Troubleshooting Guides

Problem 1: High Background Fluorescence After Purification
Possible Cause Recommended Solution
Incomplete removal of unconjugated dye. * SEC: Ensure you are using the correct resin for your molecule's size (e.g., Sephadex G-25 is suitable for separating proteins with MW > 5,000 from small molecules).[2][7] Increase the column length for better separation. * Dialysis: Use a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.[3] Increase the number of buffer changes and the total dialysis time.[3][4] * RP-HPLC: Optimize the gradient to ensure clear separation between the conjugated and unconjugated dye peaks.
Non-specific binding of the dye to your molecule. This can occur with hydrophobic dyes. Consider using a more hydrophilic dye for future experiments.
Precipitation of the conjugate during purification. Some proteins can precipitate after labeling due to increased hydrophobicity.[8] Try to keep the labeling ratio of dye to protein low (e.g., 1:1) to minimize this effect.[8] If precipitation is observed, consider adding solubilizing agents to your buffers, if compatible with your downstream application.
Problem 2: Low or No Recovery of the Labeled Conjugate
Possible Cause Recommended Solution
The conjugate has precipitated and been lost. Visually inspect all tubes and purification apparatus for precipitated material. If precipitation is suspected, review the "Protein Precipitation" section in the troubleshooting guide above.
The conjugate has bound irreversibly to the purification matrix. * SEC/Dialysis: This is less common with these methods. Ensure your buffers are compatible with your protein to maintain its solubility. * RP-HPLC: The conjugate may be too hydrophobic and not eluting from the column. Try a shallower gradient or a stronger organic solvent in your mobile phase.
Incorrect purification parameters. * SEC: Ensure you are collecting the correct fractions. The labeled conjugate should be in the initial, larger molecule fractions. * Dialysis: Check for leaks in the dialysis tubing or cassette.
Low labeling efficiency. If the initial conjugation reaction was inefficient, the concentration of the desired product will be low. Troubleshoot the conjugation reaction itself, paying attention to buffer pH and the presence of interfering substances like Tris or glycine.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Gel Filtration)

This protocol is a general guideline for using a desalting column, such as Sephadex G-25, to separate a labeled protein from unconjugated Sulfo Cy5 bis-COOH.

Workflow for Size Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_column Equilibrate Column load_sample Load Sample prep_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze

Caption: Workflow for removing unconjugated dye using size exclusion chromatography.

Materials:

  • Sephadex G-25 column (or similar)

  • Purification buffer (e.g., PBS, pH 7.2-7.4)

  • Reaction mixture containing the labeled conjugate and free dye

  • Fraction collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of purification buffer.

  • Sample Loading: Carefully load the reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.

  • Elution: Add purification buffer to the top of the column and begin collecting fractions. The larger, labeled conjugate will travel faster through the column and elute first. The smaller, unconjugated dye will elute later.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 0.5 - 1 mL).

  • Analysis: Analyze the collected fractions to determine which contain the purified conjugate. This can be done by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Sulfo Cy5 dye). The fractions containing both absorbances are your purified product.

Protocol 2: Dialysis

This protocol provides a general method for removing unconjugated dye using dialysis.

Workflow for Dialysis

Dialysis_Workflow start Load Sample into Dialysis Cassette/Tubing dialyze1 Dialyze against Buffer (2-4 hours) start->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Continue Dialysis (2-4 hours) change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze_overnight Dialyze Overnight at 4°C change_buffer2->dialyze_overnight recover Recover Purified Conjugate dialyze_overnight->recover

Caption: Workflow for purification of labeled conjugates using dialysis.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4), at least 200-500 times the sample volume[3][4]

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the reaction mixture into the dialysis device, leaving some space for potential volume increase.

  • First Dialysis: Place the sealed dialysis device into the beaker with dialysis buffer. Stir gently at 4°C or room temperature for 2-4 hours.[3]

  • Buffer Change: Discard the buffer and replace it with fresh dialysis buffer.

  • Second Dialysis: Continue to dialyze for another 2-4 hours.

  • Final Dialysis: Change the buffer one more time and allow the dialysis to proceed overnight at 4°C.[3]

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis device.

Protocol 3: Reverse-Phase HPLC (RP-HPLC)

This is a representative protocol for purifying a Sulfo Cy5 labeled peptide. The exact conditions will need to be optimized for your specific peptide.

Logical Flow for RP-HPLC Purification

RPHPLC_Logic cluster_setup System Setup cluster_run Purification Run cluster_collection Fraction Collection equilibration Equilibrate Column injection Inject Sample equilibration->injection gradient Apply Gradient injection->gradient detection Monitor Elution gradient->detection collect_peaks Collect Peaks detection->collect_peaks

Caption: Logical flow for purification using Reverse-Phase HPLC.

Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Reaction mixture containing the labeled peptide

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Sample Injection: Inject the filtered reaction mixture onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. For example, a gradient from 10% to 70% B over 30 minutes. The more hydrophobic, labeled peptide will bind more strongly to the column and elute at a higher concentration of acetonitrile than the unconjugated dye.

  • Peak Collection: Monitor the elution profile at ~220 nm (for the peptide backbone) and ~650 nm (for the Sulfo Cy5 dye). Collect the peak that shows absorbance at both wavelengths.

  • Analysis: Confirm the purity of the collected fraction, for example, by mass spectrometry.

References

Optimizing Sulfo Cy5 bis-COOH Conjugation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Sulfo Cy5 bis-COOH conjugation reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating a molecule with Sulfo Cy5 bis-COOH?

A1: Sulfo Cy5 bis-COOH is a fluorescent dye containing two carboxylic acid functional groups. To conjugate this dye to a primary amine (e.g., on a protein, antibody, or peptide), a two-step chemical reaction is typically employed. First, the carboxylic acid groups on the dye are activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester. In the second step, this amine-reactive ester reacts with a primary amine on the target molecule to form a stable amide bond, covalently linking the dye to the molecule.[1][2][][4][5]

Q2: What are the critical parameters to control for a successful conjugation reaction?

A2: The success of your conjugation reaction hinges on several key parameters:

  • pH: The activation of the carboxyl group with EDC/Sulfo-NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the Sulfo-NHS ester with the primary amine is optimal at a pH of 7.0-8.5.[1][2][6][7]

  • Molar Ratios: The ratio of dye to your target molecule, as well as the ratios of EDC and Sulfo-NHS, will significantly impact the degree of labeling. A common starting point is a 10:1 molar ratio of dye to protein.[8][9][10]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines (e.g., Tris) or carboxylates, as these will compete with the reaction.[8][9] Phosphate-buffered saline (PBS) or MES buffer are common choices.[1][8]

  • Concentration: The concentration of your protein or molecule of interest can affect labeling efficiency. A protein concentration of 2-10 mg/mL is often recommended.[8][9]

  • Purity of Reagents: Ensure your target molecule is free of contaminants like sodium azide (B81097), BSA, or gelatin, as these can interfere with the conjugation.[8][10]

Q3: How should I store Sulfo Cy5 bis-COOH and the conjugated product?

A3: Sulfo Cy5 bis-COOH should be stored at -20°C in the dark and desiccated.[11][12] Once conjugated to your molecule, the product should be stored protected from light. For protein conjugates, storage at 4°C with a carrier protein like BSA and a preservative like sodium azide can be effective for short-term storage (up to two months). For long-term storage, it is recommended to concentrate the conjugate solution or freeze-dry it.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient Conjugation: Incorrect pH, suboptimal molar ratios, or inactive reagents.Verify the pH of your reaction buffers. Optimize the molar ratio of dye:molecule and EDC/Sulfo-NHS. Use fresh EDC, as it is moisture-sensitive.
Interfering Substances: Presence of primary amines (e.g., Tris buffer) or other nucleophiles in the sample.Dialyze or desalt your sample into an amine-free buffer like PBS or MES prior to conjugation.[8]
Hydrolysis of Sulfo-NHS Ester: The activated ester is susceptible to hydrolysis, especially at high pH.Use the activated dye immediately. Perform the amine-coupling step at a pH between 7.0 and 8.5 to balance reactivity and stability.[2]
High Background or Non-Specific Staining Excess Unconjugated Dye: Incomplete removal of free Sulfo Cy5 bis-COOH after the reaction.Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin column to remove unconjugated dye.[8]
Over-labeling: Too many dye molecules on the target molecule can lead to aggregation and non-specific binding.Reduce the molar ratio of dye to your target molecule in the reaction.[8][13]
Precipitation of Protein/Molecule During Conjugation High Dye:Protein Ratio: Excessive labeling can alter the solubility of the protein.Decrease the molar excess of the dye in the reaction.
Solvent Issues: If using an organic co-solvent like DMSO or DMF for the dye, the final concentration might be too high.Ensure the final concentration of the organic solvent is low, typically less than 10% of the total reaction volume.[10] Sulfo-Cy5 dyes are generally water-soluble, minimizing the need for organic solvents.[][11]
Reduced Biological Activity of the Conjugate Modification of Critical Residues: The dye may have conjugated to primary amines essential for the molecule's function.Reduce the molar ratio of dye to the target molecule to decrease the degree of labeling.[8]
Denaturation: Reaction conditions (e.g., pH, organic solvent) may have denatured the protein.Ensure the pH and other reaction conditions are within the tolerance range for your specific molecule.

Experimental Protocols & Methodologies

Two-Step Conjugation of Sulfo Cy5 bis-COOH to a Protein

This protocol outlines the general procedure for activating the carboxylic acid groups of Sulfo Cy5 bis-COOH and conjugating it to a protein.

Materials:

  • Sulfo Cy5 bis-COOH

  • Protein of interest in an amine-free buffer (e.g., 0.1M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of Sulfo Cy5 bis-COOH

  • Bring all reagents to room temperature.

  • Prepare a fresh solution of EDC and Sulfo-NHS in an appropriate buffer (e.g., water or MES buffer).

  • In a microcentrifuge tube, mix Sulfo Cy5 bis-COOH with EDC and Sulfo-NHS. A molar ratio of 1:2:5 (Dye:EDC:Sulfo-NHS) is a good starting point.

  • Incubate the activation reaction for 15-30 minutes at room temperature.[1][2]

Step 2: Conjugation to the Protein

  • Immediately add the activated Sulfo Cy5 bis-COOH mixture to your protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

Step 3: Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[8]

  • Collect the fractions containing the fluorescently labeled protein.

Recommended Reaction Conditions
Parameter Activation Step (EDC/Sulfo-NHS) Conjugation Step (to Amine)
pH 4.5 - 7.27.0 - 8.5
Buffer MES, PBS (amine- and carboxyl-free)PBS, Bicarbonate Buffer
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 - 30 minutes2 hours to overnight

Visualizing the Workflow and Logic

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Troubleshooting Logic a Sulfo Cy5 bis-COOH c Activated Sulfo Cy5 bis-NHS Ester a->c pH 4.5-7.2 15-30 min, RT b EDC + Sulfo-NHS b->c e Covalent Amide Bond Formation c->e pH 7.0-8.5 2 hrs, RT d Target Molecule (with Primary Amine) d->e f Quench Reaction (e.g., Tris buffer) e->f g Purify Conjugate (e.g., Size Exclusion) f->g h Purified Sulfo Cy5 Conjugate g->h i Low Conjugation? j Check pH i->j k Optimize Molar Ratios i->k l Check for Interfering Substances i->l

Caption: Workflow for Sulfo Cy5 bis-COOH conjugation and key troubleshooting points.

References

reducing background fluorescence with Sulfo Cy5 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy5 bis COOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a water-soluble, far-red fluorescent dye.[1] It contains two carboxylic acid groups, which can be activated to form covalent bonds with primary amines on proteins, such as antibodies, for fluorescent labeling.[2] Its water solubility, due to the sulfonate groups, makes it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents. This property also helps to reduce the aggregation of dye molecules, which can otherwise lead to fluorescence quenching.

Q2: What are the primary causes of high background fluorescence when using this compound-conjugated antibodies?

High background fluorescence can stem from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, collagen, and elastin.[3] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[3][4]

  • Non-Specific Binding: The fluorescently labeled antibody may bind to unintended targets within the sample. This can be due to hydrophobic and ionic interactions, or the Fc region of the antibody binding to Fc receptors on cells like macrophages and monocytes.[3][5]

  • Suboptimal Staining Protocol: Issues such as inadequate blocking, excessive antibody concentration, and insufficient washing can lead to high background.[3]

Q3: How can I determine the source of high background fluorescence in my experiment?

A systematic approach using proper controls is crucial for diagnosing the source of high background. Key controls include:

  • Unstained Sample: An unstained sample imaged under the same conditions as your stained samples will reveal the level of autofluorescence.[3]

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.

  • Isotype Control: An antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen, can help to assess non-specific binding of the primary antibody.

Troubleshooting Guides

Guide 1: High Background in Immunofluorescence (IF)

High background fluorescence in immunofluorescence can obscure the specific signal from your target, leading to difficulty in data interpretation. This guide provides a step-by-step approach to identify and resolve this issue.

Troubleshooting Workflow for High Background Fluorescence in IF

Troubleshooting High Background in Immunofluorescence start High Background Observed check_autofluorescence Check Autofluorescence (Unstained Control) start->check_autofluorescence autofluorescence_high Autofluorescence is High check_autofluorescence->autofluorescence_high Yes autofluorescence_low Autofluorescence is Low check_autofluorescence->autofluorescence_low No reduce_autofluorescence Implement Autofluorescence Reduction Strategies autofluorescence_high->reduce_autofluorescence check_nonspecific_binding Check Non-Specific Binding (Secondary Only Control) autofluorescence_low->check_nonspecific_binding reduce_autofluorescence->check_nonspecific_binding nonspecific_high Non-Specific Binding is High check_nonspecific_binding->nonspecific_high Yes nonspecific_low Non-Specific Binding is Low check_nonspecific_binding->nonspecific_low No optimize_blocking Optimize Blocking Step nonspecific_high->optimize_blocking optimize_ab_conc Optimize Antibody Concentrations nonspecific_low->optimize_ab_conc optimize_blocking->optimize_ab_conc optimize_washing Optimize Washing Steps optimize_ab_conc->optimize_washing end Reduced Background Signal optimize_washing->end

Caption: A flowchart for systematically troubleshooting high background fluorescence in IF.

Potential Solutions & Experimental Protocols

ProblemRecommended SolutionDetailed Protocol
High Autofluorescence Quenching: Use a chemical quenching agent after fixation.1. After fixation with 4% paraformaldehyde, wash cells three times with PBS. 2. Incubate cells with 0.1% sodium borohydride (B1222165) in PBS for 10 minutes at room temperature. 3. Wash cells three times with PBS.[4]
Alternative Fixation: Use organic solvents like cold methanol (B129727) or acetone.1. Fix cells with ice-cold methanol for 10 minutes at -20°C. 2. Wash three times with PBS. Note: This may affect some epitopes.[3]
Non-Specific Antibody Binding Optimized Blocking: Increase blocking time or change blocking agent.1. Prepare a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100). 2. Incubate cells in blocking buffer for 1 hour at room temperature.[3]
Excessive Antibody Concentration Antibody Titration: Determine the optimal antibody concentration.1. Prepare a series of dilutions of your primary and secondary antibodies (e.g., 1:100, 1:250, 1:500, 1:1000). 2. Perform the staining protocol with each dilution to find the best signal-to-noise ratio.
Insufficient Washing Increase Washing Steps: Add more washes after antibody incubations.1. After primary and secondary antibody incubations, wash the cells four to five times with PBS containing 0.1% Tween 20 for 5 minutes each.[3]
Guide 2: High Background in Flow Cytometry

High background in flow cytometry can lead to false-positive events and inaccurate population gating. This guide addresses common causes and solutions.

Troubleshooting Workflow for High Background in Flow Cytometry

Troubleshooting High Background in Flow Cytometry start High Background Observed check_dead_cells Check for Dead Cells (Viability Dye) start->check_dead_cells dead_cells_high High Percentage of Dead Cells check_dead_cells->dead_cells_high Yes dead_cells_low Low Percentage of Dead Cells check_dead_cells->dead_cells_low No exclude_dead_cells Gate Out Dead Cells dead_cells_high->exclude_dead_cells check_fc_binding Check Fc Receptor Binding (Fc Block) dead_cells_low->check_fc_binding exclude_dead_cells->check_fc_binding fc_binding_high High Fc Binding check_fc_binding->fc_binding_high Yes fc_binding_low Low Fc Binding check_fc_binding->fc_binding_low No use_fc_block Use Fc Receptor Blocking Reagents fc_binding_high->use_fc_block check_ab_conc Check Antibody Concentration fc_binding_low->check_ab_conc use_fc_block->check_ab_conc ab_conc_high Concentration Too High check_ab_conc->ab_conc_high Yes ab_conc_ok Concentration Optimal check_ab_conc->ab_conc_ok No titrate_antibody Titrate Antibody ab_conc_high->titrate_antibody end Reduced Background Signal ab_conc_ok->end titrate_antibody->end

Caption: A decision tree for troubleshooting high background in flow cytometry.

Potential Solutions & Experimental Protocols

ProblemRecommended SolutionDetailed Protocol
Dead Cells Viability Dye: Use a viability dye to exclude dead cells from analysis.1. Resuspend cells in staining buffer. 2. Add a viability dye (e.g., Propidium Iodide, DAPI) according to the manufacturer's protocol. 3. During analysis, gate on the viable (dye-negative) population.[6]
Fc Receptor Binding Fc Block: Block Fc receptors before antibody staining.1. Resuspend cells in staining buffer. 2. Add an Fc blocking reagent (e.g., purified anti-CD16/32 for mouse cells) and incubate for 10-15 minutes at 4°C. 3. Proceed with antibody staining without washing.
Antibody Concentration Titration: Determine the optimal antibody concentration.1. Prepare a series of dilutions of your this compound-conjugated antibody. 2. Stain cells with each dilution and analyze by flow cytometry. 3. Select the concentration that gives the best separation between positive and negative populations with the lowest background.[7]
Instrument Settings Voltage/Gain Adjustment: Optimize detector voltage/gain settings.1. Use an unstained control to set the baseline fluorescence. 2. Use a single-stained positive control to adjust the voltage/gain so that the positive population is on scale and well-separated from the negative population.[7]

Signaling Pathway Analysis Example: ERK Phosphorylation

This compound-conjugated antibodies can be used to detect the phosphorylation of key signaling proteins like ERK, providing insights into cellular activation states.

Experimental Workflow for Detecting Phospho-ERK

Workflow for Phospho-ERK Detection cell_culture Cell Culture & Stimulation fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-phospho-ERK) blocking->primary_ab wash Washing Steps primary_ab->wash secondary_ab Secondary Antibody Incubation (this compound conjugate) secondary_ab->wash wash->secondary_ab analysis Analysis (IF Microscopy or Flow Cytometry) wash->analysis Simplified ERK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk transcription_factors Transcription Factors p_erk->transcription_factors nucleus Nucleus p_erk->nucleus proliferation Cell Proliferation, Differentiation, Survival transcription_factors->proliferation

References

preventing fluorescence quenching of Sulfo Cy5 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Sulfo Cy5 bis COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the cyanine (B1664457) family. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increase its water solubility, making it ideal for biological applications in aqueous buffers without the need for organic solvents.[1][2] The "bis COOH" signifies that the molecule has two carboxylic acid groups, which can be used for covalent conjugation to primary amines on biomolecules like proteins, antibodies, and nucleic acids after activation (e.g., as an NHS-ester).[3] Its bright fluorescence in the far-red region of the spectrum makes it suitable for various applications, including:

  • Fluorescence Microscopy

  • Flow Cytometry

  • In Vivo Imaging[1]

  • Bioconjugation for immunoassays and other molecular biology techniques[1]

Q2: What are the spectral properties of this compound?

The spectral properties of Sulfo Cy5 are well-characterized:

PropertyValue
Excitation Maximum (λ_abs_) ~646 nm[1]
Emission Maximum (λ_em_) ~662 nm[1]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2 in aqueous buffers

Q3: How should I store this compound?

For optimal stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and also stored at -20°C in the dark.[4]

Q4: Is the fluorescence of this compound sensitive to pH?

The fluorescence intensity of Sulfo Cy5 dyes is largely independent of pH within a broad range, typically from pH 3 to 10.[4] This stability makes it a robust choice for a variety of biological experiments conducted in different buffer systems.[5] However, extreme pH values outside this range can affect the dye's performance.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound.

Problem 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a frequent issue. The following workflow can help identify the cause.

A Start: Weak/No Signal B Check Labeling Efficiency A->B C Verify Instrument Settings A->C D Assess Photobleaching A->D E Consider Quenching Effects A->E F Successful Labeling? B->F G Correct Laser/Filter? C->G H Signal Fades Quickly? D->H I High Dye Concentration? E->I F->C Yes J Optimize Labeling Protocol F->J No G->D Yes K Adjust Instrument Settings G->K No H->E No L Implement Anti-Fade Measures H->L Yes M Dilute Sample/Reduce DOL I->M Yes N End: Signal Improved I->N No J->N K->N L->N M->N

Caption: Troubleshooting workflow for weak or no fluorescence signal.

  • Check Labeling Efficiency:

    • Is the dye activated? this compound has two carboxylic acid groups and needs to be activated (e.g., using NHS esters) to react with primary amines on your target molecule.

    • Is the labeling protocol optimal? Ensure the pH of the labeling reaction is appropriate (typically pH 8.2-8.5 for NHS ester reactions) and that the concentration of the biomolecule is sufficient (ideally >2 mg/mL).[6]

    • Has the unbound dye been removed? Inadequate removal of unbound dye can lead to high background and obscure the specific signal. Use appropriate purification methods like size exclusion chromatography or dialysis.[6]

  • Verify Instrument Settings:

    • Are the excitation and emission wavelengths correct? Use a laser line close to the excitation maximum of ~646 nm (e.g., 633 nm or 647 nm laser) and an emission filter that captures the peak emission around 662 nm.[4]

    • Are the detector settings appropriate? Increase the detector gain or exposure time, but be mindful of also increasing background noise.[4]

  • Assess Photobleaching:

    • Does the signal fade rapidly upon illumination? This is a strong indicator of photobleaching.[4] To mitigate this, reduce the excitation laser power and minimize the exposure time.[4] The use of antifade reagents is also highly recommended.[4]

  • Consider Quenching Effects:

    • Is the degree of labeling (DOL) too high? Over-labeling can lead to self-quenching (see Problem 2).

    • Are there any quenching agents in your buffer? Certain molecules can quench the fluorescence of cyanine dyes.

Problem 2: Rapid Signal Loss (Photobleaching)

Sulfo Cy5, while relatively photostable, can still undergo photobleaching, especially under intense or prolonged illumination.

  • Reduce Excitation Intensity: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio. The rate of photobleaching is often dependent on the intensity of the excitation light.[7]

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents in your mounting medium or imaging buffer. These reagents often work by scavenging reactive oxygen species that can damage the fluorophore.[4]

  • Oxygen Scavenging Systems: The presence of molecular oxygen can accelerate photobleaching.[8] In some applications, using an oxygen-scavenging system in your buffer can significantly improve photostability.

Problem 3: Fluorescence Quenching Due to Aggregation

Cyanine dyes, including Sulfo Cy5, have a tendency to form non-fluorescent aggregates (H-aggregates), especially at high concentrations or when conjugated to macromolecules at a high degree of labeling (DOL).[9][10]

  • Optimize the Degree of Labeling (DOL): A high DOL is a common cause of self-quenching. Aim for a lower DOL to ensure sufficient spacing between dye molecules on the conjugated biomolecule.

  • Control Concentration: Work with dilute solutions of the free dye and labeled conjugates whenever possible to minimize intermolecular aggregation.

  • Solvent Composition: While Sulfo Cy5 is water-soluble, the addition of a small amount of organic co-solvents like DMSO or DMF during labeling can sometimes help to reduce aggregation.[10]

  • Use of Additives: Certain additives can help to disrupt dye aggregates. However, their compatibility with your experimental system must be verified.

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storing this compound
  • Receiving and Storage: Upon receipt, store the lyophilized powder at -20°C in a desiccator, protected from light.

  • Stock Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Dissolve the powder in anhydrous DMSO or DMF to a concentration of 1-10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage of Stock Solution:

    • Divide the stock solution into small, single-use aliquots.

    • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Quantifying Photostability

This protocol provides a method to compare the photostability of this compound under different conditions (e.g., with and without an antifade reagent).

  • Sample Preparation: Prepare your Sulfo Cy5-labeled sample (e.g., conjugated antibodies on a microscope slide) in the desired buffer. Prepare at least two samples: one with and one without the antifade reagent.

  • Microscope Setup:

    • Use a fluorescence microscope with a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).

    • Set the laser power to a constant and relevant level for your typical experiments.

    • Choose an appropriate emission filter.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view for each sample.

    • Use a constant exposure time and frame rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the photobleaching rate. A slower decay indicates higher photostability.

Data Presentation

Table 1: Photodegradation of Cy5.5 Analogs Under Different Atmospheric Conditions [8]

Dye (Net Charge)% Degradation in Argon (2h)% Degradation in Air (2h)% Degradation in Saturated Oxygen (2h)
Cy5.5 (-3) < 10%20-30%36-64%
Cy5.5 (-2) < 10%20-30%36-64%
Cy5.5 (-1) < 10%20-30%36-64%
Cy5.5 (0, zwitterionic) < 10%20-30%36-64%

Note: Data is for Cy5.5 analogs, which are structurally similar to Cy5. The trend of increased photobleaching with increasing oxygen concentration is expected to be similar for this compound.

Visualizations

cluster_0 Fluorescence Quenching Pathways A Excited State (S1) B Ground State (S0) A->B Radiative Decay C Fluorescence Emission A->C D Non-Radiative Decay (Heat) A->D E Intersystem Crossing A->E H Quencher Interaction (e.g., Aggregation) A->H B->A Excitation F Triplet State (T1) E->F G Photobleaching (Irreversible) F->G

Caption: Major pathways for de-excitation of a fluorophore, including fluorescence and quenching mechanisms.

A Start: Prepare Labeling Reaction B Dissolve this compound NHS Ester in DMSO A->B C Prepare Biomolecule in Amine-Free Buffer (pH 8.2-8.5) A->C D Mix Dye and Biomolecule at Optimal Molar Ratio B->D C->D E Incubate for 1-2 hours at Room Temperature, Protected from Light D->E F Purify Conjugate to Remove Unbound Dye (e.g., Size Exclusion Chromatography) E->F G Characterize Conjugate (DOL and Concentration) F->G H Store Conjugate Properly G->H I End: Ready for Experiment H->I

Caption: General workflow for conjugating this compound (as an NHS ester) to a biomolecule.

References

improving signal-to-noise ratio in Sulfo Cy5 bis COOH imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy5 bis COOH imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their imaging experiments for a higher signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging in a question-and-answer format.

Q1: Why is my background signal so high, obscuring my specific signal?

High background fluorescence is a common issue that can arise from several sources. Identifying the cause is the first step to solving the problem.

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, such as collagen, elastin, NADH, and riboflavin.[1] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1][2][3]

  • Non-Specific Binding: The this compound dye or the antibody it's conjugated to may bind to unintended targets in your sample.[4] This can be due to hydrophobic or ionic interactions.[4]

  • Suboptimal Staining Protocol: Issues like inadequate blocking, excessive antibody or dye concentration, and insufficient washing can all contribute to high background.[4][5][6]

To determine the source of your high background, it is crucial to use proper controls, including an unstained sample to assess autofluorescence and a secondary-antibody-only control to check for non-specific binding of the secondary antibody.[3][4]

Q2: How can I reduce autofluorescence in my samples?

Several strategies can be employed to minimize autofluorescence:

  • Choice of Fixative: Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation instead of aldehyde-based fixatives.[1][3] If aldehydes are necessary, use the lowest effective concentration and duration.[2][3]

  • Chemical Treatment: Treating samples with sodium borohydride (B1222165) can help reduce aldehyde-induced autofluorescence, though results can be variable.[1][2][3] Commercially available reagents like TrueVIEW have also been shown to quench autofluorescence from various sources.[2]

  • Spectral Separation: Since most autofluorescence occurs in the blue-green spectral range, using far-red fluorophores like Sulfo Cy5 can help.[2][7]

  • Photobleaching: Intentionally photobleaching the autofluorescence by exposing the sample to light before staining can be an effective method.[7][8]

Q3: My signal is weak or fading quickly. What could be the cause and how can I fix it?

Weak or rapidly fading signal can be attributed to low labeling efficiency, photobleaching, or quenching of the fluorophore.

  • Optimize Labeling: Ensure the pH of your labeling reaction is optimal for the conjugation chemistry. For NHS esters, a pH of 8.0-9.0 is generally recommended.

  • Prevent Photobleaching: Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium to protect your sample.

  • Avoid Quenching: High concentrations of the dye on a single molecule can lead to self-quenching.[9][10] Optimize the dye-to-protein ratio during conjugation. Certain substances, like the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can reversibly quench cyanine (B1664457) dyes like Cy5.[11][12]

Q4: I am observing punctate or speckled background. What is causing this?

This is often due to aggregates of the fluorescent dye or antibody-dye conjugate.

  • Filtering: Centrifuge and filter your antibody-dye conjugate solution before use to remove any aggregates.[6]

  • Proper Storage: Store your this compound and its conjugates according to the manufacturer's instructions to prevent degradation and aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of Sulfo Cy5?

Sulfo-Cy5 is a far-red fluorescent dye with the following approximate spectral properties:

PropertyWavelength (nm)
Excitation Maximum~646 nm[13][14]
Emission Maximum~662 nm[13][14]

Q2: How does the fixation method affect this compound staining?

The choice of fixation method can significantly impact your results.

  • Aldehyde Fixatives (e.g., Paraformaldehyde): These cross-linking fixatives are very common and preserve cellular structure well.[3] However, they can increase autofluorescence and may mask some epitopes, potentially reducing specific signal.[3][15]

  • Organic Solvents (e.g., Methanol, Acetone): These are dehydrating and denaturing fixatives that can simultaneously fix and permeabilize cells.[15][16] They may reduce autofluorescence but can also alter cellular morphology and may not be suitable for all targets.[16]

Q3: What is the importance of permeabilization and which agent should I use?

Permeabilization is necessary to allow antibodies and dyes to access intracellular targets.[15] The choice of permeabilizing agent depends on the location of your target.

  • Mild Detergents (e.g., Saponin, Digitonin): These create smaller pores and are suitable for accessing cytoplasmic targets while leaving the nuclear membrane largely intact.[16]

  • Harsher Detergents (e.g., Triton X-100, NP-40): These create larger pores in both the plasma and nuclear membranes, allowing access to nuclear targets.[16]

Q4: Can I use this compound for live-cell imaging?

The "Sulfo" group in Sulfo Cy5 makes the dye water-soluble and generally membrane-impermeable, which is advantageous for labeling cell surface proteins in live cells with low non-specific binding. However, for intracellular targets in live cells, a membrane-permeable version of the dye would be required.

Experimental Protocols

General Immunofluorescence Protocol for Cultured Cells

This protocol provides a general workflow for immunofluorescence staining of cultured cells using this compound conjugated antibodies. Optimization may be required for specific cell types and targets.

  • Cell Seeding: Seed cells on sterile coverslips in a petri dish and allow them to adhere and grow to the desired confluency.

  • Washing: Gently wash the cells three times with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Option A (Paraformaldehyde): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Option B (Methanol): Fix with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (if using PFA fixation for intracellular targets): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking: Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% Bovine Serum Albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific binding.[4]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells overnight at 4°C.

  • Washing: Wash the cells three times with the wash buffer (e.g., PBS with 0.1% Tween 20) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the cells in a dark, humidified chamber for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with the wash buffer for 5 minutes each, protecting from light.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filters for Cy5.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Cell Seeding washing1 Wash (PBS) cell_seeding->washing1 fixation Fixation (e.g., PFA or Methanol) washing1->fixation washing2 Wash (PBS) fixation->washing2 permeabilization Permeabilization (if needed) washing2->permeabilization For intracellular targets with PFA fixation blocking Blocking washing3 Wash permeabilization->washing3 primary_ab Primary Antibody blocking->primary_ab washing4 Wash primary_ab->washing4 secondary_ab Sulfo Cy5 Secondary Ab washing5 Wash secondary_ab->washing5 washing4->secondary_ab mounting Mounting washing5->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: General immunofluorescence workflow.

troubleshooting_logic cluster_autofluorescence Autofluorescence Issues cluster_nonspecific Non-Specific Binding start High Background Signal? autofluorescence Check Unstained Control start->autofluorescence nonspecific_binding Check Secondary-Only Control start->nonspecific_binding fixation_issue Aldehyde Fixative? autofluorescence->fixation_issue change_fixative Switch to Methanol/ Ethanol Fixation fixation_issue->change_fixative Yes photobleach Photobleach Sample fixation_issue->photobleach No blocking_issue Inadequate Blocking? nonspecific_binding->blocking_issue optimize_blocking Increase Blocking Time/ Change Agent blocking_issue->optimize_blocking Yes concentration_issue Antibody Too Concentrated? blocking_issue->concentration_issue No titrate_ab Titrate Antibody concentration_issue->titrate_ab Yes

Caption: Troubleshooting high background signal.

References

Technical Support Center: Sulfo Cy5 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo Cy5 bis COOH. Our aim is to help you overcome common challenges, particularly those related to dye aggregation, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Cy5 variants?

This compound is a fluorescent dye featuring two carboxylic acid groups and additional sulfonate groups. The sulfonate groups significantly increase its water solubility, making it suitable for labeling biomolecules in aqueous buffers with minimal need for organic co-solvents.[][2][3] The dual carboxylic acid moieties provide two points for potential conjugation, which can be advantageous for certain cross-linking applications, but also requires careful control of reaction stoichiometry to avoid unwanted polymerization.

Q2: My Sulfo Cy5 conjugate has low fluorescence. What could be the cause?

Low fluorescence is a common indicator of H-aggregation, a phenomenon where dye molecules stack together, leading to self-quenching.[4][5] This can be confirmed by a characteristic blue-shift in the dye's absorbance spectrum. Other potential causes include a low degree of substitution (DOS), photobleaching, or the use of incompatible buffers during labeling.

Q3: How can I detect and characterize this compound aggregation?

UV-Vis spectroscopy is a straightforward method to detect aggregation.[6][7] When Sulfo Cy5 aggregates, its characteristic monomer absorbance peak at ~646 nm will decrease, and a new, blue-shifted peak or shoulder will appear at around 600 nm, which is indicative of H-aggregate formation.[4][8][9] You can analyze this by preparing a dilution series of your dye solution and observing the changes in the absorbance spectrum.

Q4: What are the optimal storage conditions to prevent aggregation of this compound?

To minimize aggregation, it is recommended to store this compound as a lyophilized powder at -20°C in the dark.[10][11] If you need to prepare a stock solution, use anhydrous DMSO or DMF and store it in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[12] For aqueous solutions, prepare them fresh and use them promptly.

Q5: Can I reverse the aggregation of this compound?

In some cases, aggregation can be reversed. Aggregates can often be broken down by diluting the solution or by adding organic solvents like DMSO or methanol.[13] For instance, measuring the fluorescence of a conjugated protein in a 50/50 (v/v) mixture of DMSO and water can help determine if spectral changes are due to aggregation.[4]

Troubleshooting Guide

Problem: Low Labeling Efficiency
Possible Cause Recommended Solution
Inactive Dye Use fresh, high-quality dye. Equilibrate reagents to room temperature before opening to prevent moisture contamination. Prepare dye stock solutions in anhydrous DMSO or DMF immediately before use.[12][14]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the dye.[12][14] Use an amine-free buffer such as phosphate-buffered saline (PBS), MES, or HEPES for the labeling reaction.
Suboptimal pH The labeling reaction with activated carboxylic acids (NHS esters) is most efficient at a pH of 8.0-9.0.[12] Adjust the pH of your protein solution accordingly.
Low Protein Concentration Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[12] Concentrate your protein solution if necessary.
Problem: High Background Signal
Possible Cause Recommended Solution
Excess Unconjugated Dye Remove all unconjugated dye after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method.[12]
Nonspecific Binding The additional sulfonate groups on Sulfo Cy5 dyes help to reduce nonspecific binding.[] However, if you still experience issues, consider adding a blocking agent like BSA to your buffer during incubation steps (if compatible with your experiment).
Problem: Unexpected Spectral Properties (e.g., shifted absorbance peak, low fluorescence)
Possible Cause Recommended Solution
Dye Aggregation Confirm aggregation using UV-Vis spectroscopy by looking for a blue-shifted absorbance peak around 600 nm.[4][8][9] To mitigate aggregation, reduce the dye concentration, increase the proportion of organic co-solvent in your buffer, or decrease the ionic strength of the buffer.[4][8][9]
High Degree of Substitution (DOS) Over-labeling can lead to fluorescence quenching. Aim for an optimal DOS, typically between 2 and 10 for most antibodies.[12] Start with a 10:1 molar ratio of dye to protein and optimize from there.[12]

Quantitative Data Summary

Parameter Recommended Value / Range Notes
Labeling Reaction pH 8.0 - 9.0Optimal for the reaction of NHS-activated dyes with primary amines.[12]
Protein Concentration > 2 mg/mLHigher concentrations improve labeling efficiency.[12]
Dye:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 ratio and optimize for your specific application.[12]
Aggregation Concentration H-aggregates can form at concentrations from ~1 µM to 10 mM in aqueous solutions.[4][8][9]Aggregation is promoted by increased dye and salt concentrations.
Salt Concentration Effects ~10 to 30 mM NaCl can promote the formation of weakly coupled H-aggregates.[4][8][9]Consider desalting your protein solution if it has a high salt concentration.
Absorbance Maxima Monomer: ~646 nm; H-aggregate: ~600 nmA shift in the absorbance maximum is a key indicator of aggregation.[4][8][9]

Experimental Protocols

Protocol 1: Activation of this compound and Protein Labeling

This protocol describes the activation of the carboxylic acid groups on this compound using EDC/sulfo-NHS chemistry for subsequent labeling of a primary amine-containing protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Protein to be labeled (in an amine-free buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Solutions:

    • Equilibrate EDC and sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of EDC in Activation Buffer.

    • Prepare a 100 mM stock solution of sulfo-NHS in Activation Buffer.

    • Note: Prepare EDC and sulfo-NHS solutions immediately before use as they are moisture-sensitive.

  • Activate this compound:

    • In a microcentrifuge tube, mix the this compound stock solution with a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS in Activation Buffer.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Conjugate to Protein:

    • Add the activated this compound solution to your protein solution (at >2 mg/mL in Conjugation Buffer) to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Quench Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purify Conjugate:

    • Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

Protocol 2: Detecting Aggregation using UV-Vis Spectroscopy

Materials:

  • This compound solution or conjugate

  • Spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Prepare a Dilution Series:

    • Prepare a concentrated stock solution of your this compound or conjugate in the buffer of interest.

    • Create a series of dilutions from this stock solution (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM).

  • Acquire Absorbance Spectra:

    • Using the spectrophotometer, measure the absorbance spectrum for each dilution from approximately 500 nm to 750 nm.

    • Use the appropriate buffer as a blank.

  • Analyze the Spectra:

    • For each spectrum, identify the wavelength of maximum absorbance (λ_max).

    • Observe if there is a shoulder or a distinct peak around 600 nm, especially at higher concentrations.

    • A shift of the main absorbance peak to shorter wavelengths (blue-shift) and the appearance of a peak/shoulder around 600 nm with increasing concentration is indicative of H-aggregation.[4][8][9]

Visual Troubleshooting Guide

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Start Start: Experiment yields suboptimal results Problem Identify primary issue: - Low fluorescence signal - High background - Unexpected spectral data Start->Problem CheckSpec Acquire UV-Vis spectrum of dye/conjugate Problem->CheckSpec Low fluorescence / Unexpected spectra CheckLabeling Review labeling protocol: - Buffer composition (amine-free?) - pH (8.0-9.0?) - Dye:Protein ratio - Protein concentration (>2mg/mL?) Problem->CheckLabeling Low fluorescence CheckPurification Review purification method: - Efficient removal of free dye? Problem->CheckPurification High background IsAggregated Is there a blue-shifted peak (~600 nm)? CheckSpec->IsAggregated IsAggregated->CheckLabeling No Disaggregate Solution: Disaggregate dye - Dilute sample - Add organic solvent (DMSO/MeOH) - Reduce ionic strength IsAggregated->Disaggregate Yes IsProtocolOK Is protocol optimal? CheckLabeling->IsProtocolOK IsProtocolOK->CheckPurification Yes OptimizeLabeling Solution: Optimize labeling conditions - Use amine-free buffers (PBS, HEPES) - Adjust pH to 8.0-9.0 - Titrate Dye:Protein ratio IsProtocolOK->OptimizeLabeling No IsPurificationOK Is purification adequate? CheckPurification->IsPurificationOK ImprovePurification Solution: Improve purification - Use size-exclusion chromatography - Ensure complete separation IsPurificationOK->ImprovePurification No End End: Re-run experiment IsPurificationOK->End Yes Disaggregate->End OptimizeLabeling->End ImprovePurification->End

Caption: Troubleshooting workflow for this compound aggregation issues.

References

Validation & Comparative

A Researcher's Guide to Far-Red Fluorophores: Alternatives to Sulfo Cy5 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is fundamental to experimental success. In applications requiring far-red fluorescence—a spectral region favored for its reduced autofluorescence and deeper tissue penetration—Cyanine (B1664457) 5 (Cy5) has long been a staple.[1][2] However, the landscape of fluorescent probes has evolved, offering a range of alternatives to traditional dyes like Sulfo Cy5 bis COOH, each with distinct advantages in performance and stability. This guide provides an objective comparison of prominent, commercially available far-red dyes, supported by key performance data and detailed experimental protocols to inform your selection process.

Performance Comparison of Far-Red Dyes

The efficacy of a fluorescent dye is primarily determined by its brightness and photostability. Brightness is a product of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[3] Photostability, the resistance to fading upon light exposure, is crucial for experiments requiring long acquisition times, such as confocal microscopy.[4]

While Sulfo Cy5 is a well-characterized and cost-effective option, alternatives like Alexa Fluor 647, DyLight 650, and IRDye 680RD often provide significant improvements in brightness and photostability.[4][5][6] Alexa Fluor 647, in particular, is noted for being significantly more photostable and less prone to the self-quenching that can diminish the fluorescence of Cy5 conjugates at high labeling densities.[6][7] DyLight dyes are also marketed for their superior photostability compared to traditional cyanine dyes.[4] IRDye 680RD is another robust alternative, frequently used for applications like Western blotting and in-vivo imaging due to its strong signal in the near-infrared spectrum.[2][8]

Quantitative Data Summary

The table below summarizes key quantitative metrics for Sulfo Cy5 and its leading alternatives. These values are essential for matching a dye to specific instrumentation and experimental needs.

PropertySulfo Cy5Alexa Fluor 647DyLight 650IRDye 680RD
Excitation Max (nm) ~646~650~652~680
Emission Max (nm) ~662~668~672~694
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~239,000 - 270,000~250,000~184,000 - 250,000
Quantum Yield ~0.28Significantly higher than Cy5HighNot specified
Reactive Form Carboxylic AcidNHS EsterNHS EsterNHS Ester
Key Advantages Cost-effective, well-characterizedHigh brightness, superior photostability, less quenchingHigh brightness and photostabilityLow background for NIR imaging

Data compiled from multiple sources.[3][8][9][10][11] Values can vary depending on the solvent and conjugation state.

Visualizing Experimental Processes

Workflow for Antibody Labeling

The conjugation of a fluorescent dye to an antibody is a common application. The following diagram illustrates a typical workflow for labeling an antibody with an N-hydroxysuccinimide (NHS) ester-activated far-red dye.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, Borate) pH 8.3-8.5 Mix 3. Mix Antibody and Reactive Dye Solution Protein_Prep->Mix Dye_Prep 2. Dissolve NHS Ester Dye in Anhydrous DMSO or DMF Dye_Prep->Mix Incubate 4. Incubate for 1 hour at Room Temperature (Protected from Light) Mix->Incubate Purify 5. Purify Conjugate (e.g., Gel Filtration, Dialysis) Incubate->Purify Store 6. Store Labeled Antibody at 4°C or -20°C (Protected from Light) Purify->Store

Caption: General workflow for conjugating NHS ester dyes to antibodies.

Application in a Signaling Pathway

Labeled antibodies are critical tools for visualizing cellular components and pathways. For instance, an antibody labeled with a far-red dye could be used in immunofluorescence to detect a key signaling protein like a phosphorylated receptor tyrosine kinase (RTK), which is often implicated in cancer.

Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Pathway MAPK/ERK Pathway RTK->Pathway Activates Antibody Labeled Antibody (e.g., Alexa Fluor 647) Antibody->RTK Detects (via Immunofluorescence) Response Cellular Response (Proliferation, Survival) Pathway->Response

Caption: Detection of a Receptor Tyrosine Kinase using a far-red labeled antibody.

Experimental Protocols

Accurate and reproducible labeling is contingent on a well-defined protocol. Below are detailed methodologies for conjugating amine-reactive NHS ester dyes, which are common forms for alternatives like Alexa Fluor 647, DyLight 650, and IRDye 680RD.

Protocol 1: General Protein Labeling with Amine-Reactive Dyes

This protocol is a generalized procedure for labeling proteins, such as antibodies, with NHS ester dyes.

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, borate (B1201080) buffer).

  • Amine-reactive dye (e.g., Alexa Fluor 647 NHS Ester, DyLight 650 NHS Ester).[12]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[13][14]

  • Labeling Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.[12][15]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.[16]

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing substances like Tris or glycine (B1666218) and stabilizing proteins like BSA.[17] If necessary, perform a buffer exchange into the labeling buffer. The protein concentration should ideally be 1-10 mg/mL for efficient labeling.[11]

  • Prepare Dye Stock Solution: Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[14] Dissolve the dye in high-quality, anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This solution should be prepared immediately before use as NHS esters are moisture-sensitive.[13][14]

  • Adjust Protein Solution pH: For optimal labeling, the pH of the protein solution should be between 8.3 and 8.5.[15] Add the labeling buffer to the protein solution as needed.

  • Labeling Reaction: While gently stirring, add the calculated amount of dye stock solution to the protein solution. The optimal dye-to-protein molar ratio varies depending on the protein and dye but is typically between 5:1 and 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.[5][18]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[12][16]

  • Determine Degree of Labeling (Optional but Recommended): Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye. Calculate the protein concentration and the degree of labeling using the molar extinction coefficients of the protein and the dye.

  • Storage: Store the purified conjugate at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage. Protect from light.[19][20]

Conclusion

For researchers requiring high-performance far-red labeling, several excellent alternatives to this compound are available. Dyes like Alexa Fluor 647 and DyLight 650 offer superior brightness and photostability, leading to more robust and reliable experimental data, especially in demanding imaging applications.[5] While Cy5 remains a viable and economical choice for some standard applications, the performance benefits of these newer-generation dyes often justify their use for achieving high-quality, reproducible results. The choice of dye should be guided by the specific experimental requirements, including the sensitivity needed, the duration of light exposure, and the instrumentation available.

References

A Head-to-Head Comparison: Validating the Activity of Sulfo Cy5 bis COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Sulfo Cy5 bis COOH and its leading alternatives, offering supporting experimental data and detailed protocols to inform your choice for applications ranging from immunoassays to advanced cellular imaging.

Performance Metrics: A Quantitative Look at Fluorescent Dye Properties

The efficacy of a fluorescent dye is primarily determined by its spectral properties, brightness, and stability. Sulfo Cy5, a sulfonated cyanine (B1664457) dye, is a well-established fluorophore known for its bright emission in the far-red region of the spectrum.[1] However, a new generation of dyes often presents improvements in key performance areas.[2][3] Below is a summary of the key quantitative data for Sulfo Cy5 and its common alternatives.

FeatureSulfo Cy5Alexa Fluor 647Atto 647NDyLight 650iFluor 647
Excitation Max (nm) ~647~650~647~652~650
Emission Max (nm) ~667~668~669~670~665
Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000~270,000~150,000~250,000~280,000
Quantum Yield (Φ) ~0.28~0.33~0.65~0.10~0.40
Brightness (ε x Φ) ~70,000~89,100~97,500~25,000~112,000
Photostability GoodExcellentExcellentGoodExcellent
Water Solubility HighHighHighHighHigh

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the local environment. Data is compiled from various manufacturer and literature sources.

Experimental Protocols: Validating Conjugate Activity

The following protocols provide detailed methodologies for key experiments to validate the activity of this compound conjugates.

Protocol 1: Antibody Conjugation and Determination of Degree of Labeling (DOL)

This protocol outlines the general procedure for conjugating this compound (activated as an NHS ester) to an antibody and subsequently determining the efficiency of the labeling reaction.

Experimental Workflow for Antibody Conjugation and DOL Calculation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis antibody Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) mix Mix Antibody and Dye (Molar Ratio Optimization) antibody->mix dye This compound (activated to NHS ester) dye->mix incubate Incubate (e.g., 1 hour, Room Temperature, Dark) mix->incubate purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify measure Measure Absorbance (280 nm and ~650 nm) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Workflow for antibody conjugation and DOL determination.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)

  • This compound, activated as an N-hydroxysuccinimide (NHS) ester

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve the Sulfo Cy5 bis-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation: While gently vortexing, add a calculated molar excess of the reactive dye to the antibody solution. A typical starting point is a 10-fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • DOL Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~650 nm for Sulfo Cy5).

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law (A = εcl).

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a Sulfo Cy5-conjugated antibody for the fluorescent labeling of a specific target protein in fixed and permeabilized cells.

Experimental Workflow for Immunofluorescence Staining

G start Seed and Culture Cells on Coverslips fix Fix Cells (e.g., 4% Paraformaldehyde) start->fix permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) fix->permeabilize block Block Non-Specific Binding (e.g., 5% BSA in PBS) permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 secondary_ab Incubate with Sulfo Cy5-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash (3x with PBS) secondary_ab->wash2 mount Mount Coverslips with Antifade Reagent wash2->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for immunofluorescence cell staining.

Materials:

  • Cultured cells on glass coverslips

  • Fixation buffer: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • Sulfo Cy5-conjugated secondary antibody

  • Wash buffer: PBS

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the Sulfo Cy5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the slides using a fluorescence microscope equipped with a laser and filter set appropriate for Cy5 (e.g., excitation at ~640 nm and emission collection at ~660-700 nm).

Signaling Pathway Visualization

The following diagram illustrates a generic cell signaling pathway where a Sulfo Cy5-labeled antibody could be used to detect a cell surface receptor.

Generic Cell Surface Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Ligand receptor Cell Surface Receptor ligand->receptor Binds and Activates antibody Sulfo Cy5-labeled Antibody antibody->receptor Binds for Detection effector Effector Protein receptor->effector Activates downstream Downstream Signaling (e.g., Kinase Cascade) effector->downstream response Cellular Response downstream->response

Caption: Detection of a cell surface receptor using a fluorescently labeled antibody.

References

A Comparative Guide to Quantifying Sulfo Cy5 bis COOH Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of fluorescent labeling is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to quantify the labeling of biomolecules with Sulfo Cy5 bis COOH, a water-soluble, far-red fluorescent dye. We will delve into the prevalent spectrophotometric method for determining the Degree of Labeling (DOL) and compare it with alternative microscopic and spectroscopic techniques.

Core Principles of this compound Labeling Quantification

The primary goal of quantifying this compound labeling is to determine the average number of dye molecules conjugated to each biomolecule (e.g., a protein or antibody). This ratio is crucial as it influences the fluorescence signal intensity and the potential for steric hindrance or quenching effects. Over-labeling can lead to reduced fluorescence and potentially impact the biological activity of the conjugated molecule, while under-labeling may result in a weak signal.

Comparison of Quantification Methods

The choice of quantification method depends on the experimental context, available equipment, and the specific information required. The following table provides a comparative overview of the most common techniques.

Method Principle Key Metrics Advantages Disadvantages Typical Application
UV-Vis Spectrophotometry Measures the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength (~650 nm).Degree of Labeling (DOL)Rapid, straightforward, and requires common laboratory equipment. Provides a direct measure of the average dye-to-protein ratio.Requires purification of the conjugate from unreacted dye. The protein's extinction coefficient must be known. Less sensitive for very low concentrations.Routine quantification of purified protein-dye conjugates.
Fluorescence Microscopy Visualizes and quantifies the fluorescence intensity of labeled samples (e.g., cells or beads).Mean Fluorescence Intensity (MFI)Allows for in-situ quantification on a per-cell or per-object basis. Provides spatial information about the labeling.Provides a relative quantification of labeling unless calibrated with standards. Susceptible to photobleaching and variations in illumination.Assessing labeling efficiency in cellular assays and imaging experiments.
Flow Cytometry Measures the fluorescence intensity of individual cells or particles as they pass through a laser beam.Mean Fluorescence Intensity (MFI), Percentage of Labeled CellsHigh-throughput analysis of large cell populations. Provides statistical data on labeling distribution within a population.Primarily a relative quantification method. Requires cell suspension.Quality control of cell labeling for flow cytometry-based assays.
Fluorescence Spectroscopy Measures the fluorescence emission spectrum and intensity of the labeled conjugate in solution.Fluorescence Quantum Yield, Fluorescence IntensityHighly sensitive. Can provide information about the fluorophore's environment and potential quenching.Requires a dedicated fluorometer. Interpretation can be complex and may not directly yield the DOL without proper standards.Biophysical characterization of fluorescently labeled molecules.

Experimental Protocols

Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol details the most common method for quantifying the labeling of a protein with this compound.

Materials:

  • Purified this compound-protein conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer used for purification (e.g., PBS)

Procedure:

  • Purify the Conjugate: It is critical to remove all non-conjugated this compound from the labeled protein. This is typically achieved through dialysis or gel filtration.

  • Measure Absorbance:

    • Blank the spectrophotometer with the purification buffer.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo Cy5 (~650 nm, Amax). For accurate readings, the absorbance values should ideally be between 0.1 and 1.0. Dilute the sample if necessary and record the dilution factor.

  • Calculate the Degree of Labeling (DOL):

    • Step 1: Calculate the concentration of the protein. A correction factor (CF) is necessary because the dye also absorbs light at 280 nm. The CF for Sulfo-Cy5 dyes is typically around 0.04.[1][2]

      Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

      • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For a typical IgG antibody, this is approximately 210,000 M-1cm-1.

    • Step 2: Calculate the concentration of the dye.

      Dye Concentration (M) = Amax / εdye

      Where:

      • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • εdye is the molar extinction coefficient of Sulfo Cy5 at its Amax. This value is approximately 271,000 M-1cm-1.[1][]

    • Step 3: Calculate the DOL.

      DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation:

ParameterValueUnitSource/Reference
Sulfo Cy5 Amax ~646nm[4]
Sulfo Cy5 Molar Extinction Coefficient (εdye) 271,000M-1cm-1[1][]
Sulfo Cy5 Correction Factor (CF at 280 nm) 0.04-[1][2]
IgG Molar Extinction Coefficient (εprotein) ~210,000M-1cm-1[5]
Quantification of Labeling Efficiency by Fluorescence Microscopy

This protocol provides a general workflow for assessing labeling efficiency on a cellular level.

Materials:

  • Cells labeled with this compound conjugate

  • Unlabeled control cells

  • Fluorescence microscope with appropriate filters for Cy5

  • Image analysis software (e.g., ImageJ/FIJI)

Procedure:

  • Sample Preparation: Prepare slides with both labeled and unlabeled control cells.

  • Image Acquisition:

    • Using the same acquisition settings (e.g., exposure time, gain), capture images of multiple fields of view for both labeled and unlabeled cells.

    • It is crucial to avoid saturation of the detector.

  • Image Analysis:

    • Use image analysis software to define regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity (MFI) for each cell in both the labeled and control populations.

    • Subtract the average MFI of the unlabeled cells from the MFI of the labeled cells to correct for autofluorescence.

  • Data Interpretation: The resulting MFI provides a relative measure of labeling efficiency. This can be used to compare different labeling conditions or different cell types. For absolute quantification, a calibration curve with known concentrations of the fluorophore would be required.

Visualizations

experimental_workflow Spectrophotometric DOL Calculation Workflow cluster_purification Purification cluster_measurement Spectrophotometry cluster_calculation Calculation cluster_result Result start Labeled Protein (with free dye) purify Gel Filtration or Dialysis start->purify purified Purified Conjugate purify->purified measure Measure Absorbance at 280nm and ~650nm purified->measure calc_prot Calculate Protein Concentration (with CF) measure->calc_prot calc_dye Calculate Dye Concentration measure->calc_dye calc_dol Calculate DOL calc_prot->calc_dol calc_dye->calc_dol result Degree of Labeling (DOL) calc_dol->result

Caption: Workflow for calculating the Degree of Labeling (DOL).

comparison_logic Method Selection Logic node_method node_method start Need to quantify Sulfo Cy5 labeling? q1 Is the conjugate purified? start->q1 q1->node_method Yes Spectrophotometry (DOL) q2 Is the analysis at the cellular level? q1->q2 No q2->node_method Yes Fluorescence Microscopy (MFI) q3 Is high-throughput population data needed? q2->q3 No q3->node_method Yes Flow Cytometry (MFI) q3->node_method No Fluorescence Spectroscopy

Caption: Decision tree for selecting a quantification method.

References

Navigating the Crowded Spectrum: A Guide to Sulfo Cy5 bis COOH and its Spectral Overlap with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right combination of fluorophores is paramount for the success of multiplexed fluorescence assays. This guide provides a comprehensive comparison of Sulfo Cy5 bis COOH with other commonly used fluorophores, focusing on their spectral overlap. Understanding and mitigating this overlap is crucial for obtaining accurate and reliable experimental data.

This compound is a water-soluble cyanine (B1664457) dye that emits in the far-red region of the spectrum. Its spectral properties are nearly identical to the well-known Cy5 fluorophore. This makes it a popular choice for a variety of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and flow cytometry. However, when used in combination with other fluorescent probes, the potential for spectral overlap—where the emission signal of one fluorophore is inadvertently detected in the channel of another—must be carefully considered.

Spectral Properties at a Glance

To facilitate the selection of appropriate fluorophores for multicolor experiments, the following table summarizes the key spectral properties of this compound and several other widely used fluorescent dyes.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound ~646~662
FITC~495[1]~519[1]
TRITC~557[2]~576[2]
Texas Red~589[3]~615[3]
Alexa Fluor 647~650[4][5]~665[5]
IRDye 800CW~774-778[6]~789-794[6]

Visualizing Spectral Overlap

Spectral overlap occurs when the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, or when the emission spectra of two fluorophores overlap significantly, leading to bleed-through or crosstalk in detection channels.

Conceptual Diagram of Spectral Overlap cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore cluster_overlap Spectral Overlap Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Emits Light Overlap Overlap Region Donor_Emission->Overlap Emission Spectrum Acceptor_Excitation Excitation Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Emits Light Acceptor_Excitation->Overlap Excitation Spectrum Detection_Crosstalk Detection Crosstalk Overlap->Detection_Crosstalk Leads to

Caption: Conceptual diagram illustrating spectral overlap.

Experimental Protocols: Quantifying Spectral Crosstalk

Accurate quantification of spectral crosstalk is essential for correcting fluorescence data. The following protocol outlines a method for measuring the crosstalk factor in wide-field fluorescence microscopy.[7][8]

Objective: To determine the percentage of signal from a "donor" fluorophore that bleeds into the detection channel of an "acceptor" fluorophore.

Materials:

  • Microscope slides and coverslips

  • Samples singly labeled with each fluorophore of interest (e.g., cells expressing a fluorescent protein or stained with a single fluorescent dye)

  • Unlabeled control sample

  • Immersion oil (if using an oil immersion objective)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare a slide with cells or tissue singly labeled with the "donor" fluorophore (the source of the potential bleed-through).

    • Prepare a slide with unlabeled cells or tissue to serve as a background control.

  • Image Acquisition:

    • Turn on the fluorescence microscope and allow the lamp to warm up.

    • Place the singly labeled "donor" sample on the microscope stage.

    • Using the filter set for the "donor" fluorophore, find a region of interest and adjust the exposure time to obtain a bright, but not saturated, image.

    • Crucially, without changing the focus or exposure settings , switch to the filter set for the "acceptor" fluorophore and acquire an image of the same field of view. This image will capture the bleed-through signal.

    • Acquire a background image using the "acceptor" filter set with the unlabeled sample, using the same exposure time.

  • Image Analysis (using ImageJ/Fiji):

    • Open the "donor" image, the "bleed-through" image, and the "background" image.

    • Subtract the background from the "bleed-through" image: Process > Image Calculator... (select the "bleed-through" image, "Subtract", and the "background" image).

    • Select a region of interest (ROI) that contains fluorescent signal in the "donor" image.

    • Measure the mean intensity of this ROI in both the "donor" image and the background-subtracted "bleed-through" image (Analyze > Measure).

    • Calculate the crosstalk factor (bleed-through percentage) using the following formula:

      Crosstalk Factor (%) = (Mean intensity of bleed-through image / Mean intensity of donor image) x 100

Workflow for Quantifying Spectral Crosstalk

Experimental Workflow for Quantifying Spectral Crosstalk cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep_Single Prepare Singly Labeled 'Donor' Sample Acq_Donor Image 'Donor' Sample with 'Donor' Filter Set Prep_Single->Acq_Donor Prep_Unlabeled Prepare Unlabeled Control Sample Acq_Background Image Unlabeled Sample with 'Acceptor' Filter Set Prep_Unlabeled->Acq_Background Acq_Bleedthrough Image 'Donor' Sample with 'Acceptor' Filter Set Acq_Donor->Acq_Bleedthrough Same Field of View & Exposure Analysis_Measure Measure Mean Intensity in ROIs Acq_Donor->Analysis_Measure Analysis_BG_Subtract Background Subtraction of Bleed-through Image Acq_Bleedthrough->Analysis_BG_Subtract Acq_Background->Analysis_BG_Subtract Analysis_BG_Subtract->Analysis_Measure Analysis_Calculate Calculate Crosstalk Factor Analysis_Measure->Analysis_Calculate Final_Result Crosstalk Percentage Analysis_Calculate->Final_Result Result

Caption: Workflow for quantifying spectral crosstalk.

By following these guidelines and protocols, researchers can confidently design and execute multiplexed fluorescence experiments, ensuring the generation of high-quality, reproducible data. Careful consideration of spectral overlap and appropriate correction strategies are essential for unraveling the complexities of biological systems.

References

Sulfo Cy5 bis COOH: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the selection of a robust and reliable dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of Sulfo Cy5 bis COOH with its primary competitor, Alexa Fluor 647, focusing on their performance in commonly used biological buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TRIS), and 2-(N-morpholino)ethanesulfonic acid (MES) buffer. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting a far-red fluorescent dye for their specific applications.

Key Performance Metrics: A Head-to-Head Comparison

The performance of a fluorescent dye is dictated by several key parameters, including its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), photostability (resistance to light-induced degradation), and the influence of the local chemical environment, such as the buffering agent.

Similarly, Alexa Fluor 647, a primary competitor, is also known for its pH-insensitive fluorescence over a wide molar range, making it suitable for use in various buffers.[2]

Below is a summary of the available quantitative data for Sulfo-Cy5 and Alexa Fluor 647, primarily in PBS, which serves as a strong indicator of their expected performance in other standard biological buffers due to their pH stability.

Table 1: Comparison of Sulfo-Cy5 and Alexa Fluor 647 Performance

ParameterSulfo-Cy5Alexa Fluor 647Advantage
Excitation Max (nm) ~646~651Comparable
Emission Max (nm) ~662~672Comparable
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~270,000Comparable
Fluorescence Quantum Yield (in PBS) ~0.28[3]~0.33[4][5]Alexa Fluor 647
Fluorescence Lifetime (in PBS, ns) ~1.0[6]~1.0[6]Comparable
Photostability Good[7][8]Excellent[9]Alexa Fluor 647
pH Sensitivity Insensitive (pH 4-10)[1]Insensitive over a wide range[2]Comparable
Water Solubility High (sulfonated)High (sulfonated)Comparable

Key Takeaways:

  • Brightness: Alexa Fluor 647 exhibits a slightly higher fluorescence quantum yield in PBS, suggesting it will be a brighter dye in most biological buffers.[4][5]

  • Photostability: While Sulfo-Cy5 is considered to have good photostability[7][8], Alexa Fluor 647 is generally reported to be more resistant to photobleaching, allowing for longer exposure times and more robust imaging.[9]

  • Buffer Compatibility: Both dyes are highly water-soluble due to sulfonation and exhibit pH insensitivity in the range of common biological buffers, indicating that their performance should be consistent across PBS, TRIS, and MES.[1][2]

Experimental Protocols

To ensure transparency and enable researchers to replicate or adapt these findings, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample (e.g., this compound in a specific buffer) relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test dye solution (e.g., this compound)

  • Standard dye solution with known quantum yield (e.g., Alexa Fluor 647 in the same buffer)

  • Buffer of interest (PBS, TRIS, or MES)

Procedure:

  • Prepare a series of dilutions of both the test dye and the standard dye in the desired buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots for the test and standard samples, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples (if they are different).

G Workflow for Relative Quantum Yield Measurement prep_solutions Prepare Dilutions of Test and Standard Dyes measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for Relative Quantum Yield Measurement.

Experimental Protocol 2: Assessment of Photostability

This protocol outlines a method to compare the photostability of fluorescent dyes under controlled illumination.

Materials:

  • Fluorescence microscope with a camera and a stable light source (e.g., laser or LED)

  • Microscope slides and coverslips

  • Dye solutions of interest at a standardized concentration in the desired buffer

  • Image analysis software

Procedure:

  • Prepare a sample by placing a small volume of the dye solution between a microscope slide and a coverslip. Seal the edges to prevent evaporation.

  • Mount the slide on the microscope stage and bring the sample into focus.

  • Set the imaging parameters: Use a consistent objective, excitation wavelength, and laser power for all samples to be compared.

  • Acquire a time-lapse series of images of the sample under continuous illumination. The time interval and total duration of the acquisition should be sufficient to observe a significant decrease in fluorescence intensity.

  • Analyze the data: Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

  • Determine the photobleaching halftime (t₁/₂): This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer halftime indicates greater photostability.

G Workflow for Photostability Assessment prep_sample Prepare Dye Sample on Microscope Slide acquire_images Acquire Time-Lapse Fluorescence Images prep_sample->acquire_images measure_intensity Measure Mean Fluorescence Intensity Over Time acquire_images->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay determine_halftime Determine Photobleaching Halftime (t₁/₂) plot_decay->determine_halftime

Caption: Workflow for Photostability Assessment.

Signaling Pathways and Logical Relationships

The choice of a fluorescent dye often depends on the specific biological pathway or interaction being studied. The following diagram illustrates a generic antibody-based detection workflow where a fluorescently labeled secondary antibody is used to detect a primary antibody bound to a target antigen. The performance of the dye in the chosen buffer system is critical for the sensitivity and clarity of the final signal.

G Antibody-Based Detection Workflow antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Binding secondary_ab Secondary Antibody (Labeled with this compound) primary_ab->secondary_ab Binding signal Fluorescence Signal secondary_ab->signal Excitation & Emission buffer Buffer System (PBS, TRIS, or MES) buffer->secondary_ab Influences Dye Performance

Caption: Antibody-Based Detection Workflow.

Conclusion

Both this compound and Alexa Fluor 647 are high-performance, water-soluble, far-red fluorescent dyes suitable for a wide range of biological applications. Their fluorescence is largely independent of the pH of common biological buffers such as PBS, TRIS, and MES. For applications demanding the highest possible brightness and photostability, the available data suggests that Alexa Fluor 647 may offer a slight advantage. However, this compound remains a robust and reliable choice with excellent spectral properties. The selection of the optimal dye will ultimately depend on the specific requirements of the experiment, including the sensitivity needed, the duration of imaging, and budgetary considerations. The experimental protocols provided in this guide offer a framework for researchers to conduct their own in-house comparisons to determine the most suitable fluorophore for their specific needs.

References

The Clear Advantage: Why Water-Soluble Dyes Outshine Non-Sulfonated Cy5 in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. In the realm of far-red fluorescence, Cyanine5 (Cy5) has been a long-standing workhorse. However, the emergence of water-soluble Cy5 variants, achieved through sulfonation, presents a significant leap forward, offering a host of advantages over their traditional non-sulfonated counterparts. This guide provides an objective, data-driven comparison to illuminate the superior performance of water-soluble dyes in key applications.

The primary distinction between water-soluble (sulfonated) and non-sulfonated Cy5 lies in their chemical structure and, consequently, their behavior in aqueous environments. The addition of sulfonate groups to the cyanine (B1664457) core structure dramatically increases the hydrophilicity of the dye.[1][2] This fundamental difference translates into a cascade of practical benefits, from simplified experimental workflows to enhanced performance in sensitive assays.

Key Performance Differences: A Quantitative Overview

While the spectral properties of sulfonated and non-sulfonated Cy5 are nearly identical, their performance in real-world applications can differ significantly.[3][4] The enhanced water solubility of sulfonated dyes directly addresses the inherent limitations of non-sulfonated Cy5, namely its tendency to aggregate and the necessity of using organic co-solvents for conjugation reactions.[1][4]

PropertyNon-Sulfonated Cy5Water-Soluble (Sulfonated) Cy5Key Advantages of Water-Soluble Dyes
Water Solubility Low; requires organic co-solvents (e.g., DMSO, DMF) for dissolution.[1][4]High; readily dissolves in aqueous buffers.[1][4]Simplifies labeling protocols, especially for sensitive proteins.[5]
Aggregation Prone to aggregation in aqueous solutions, leading to fluorescence quenching.[2]Significantly reduced tendency to aggregate.[2]Minimizes non-specific binding and improves signal-to-noise ratio.[1]
Quantum Yield (Φ) ~0.27 in PBS[2]Generally higher in aqueous buffers due to reduced aggregation (reported up to 0.32 for some sulfonated derivatives).[2]Brighter fluorescence signal for enhanced sensitivity.[]
Photostability Moderate; susceptible to photobleaching.[7]Generally exhibits improved photostability in aqueous media.[1][]Allows for longer imaging times and more robust time-lapse experiments.
Labeling Protocol Requires initial dissolution in an organic co-solvent before addition to the aqueous reaction.[4]Can be performed entirely in aqueous buffers.[4]More user-friendly and compatible with a wider range of biomolecules.

Visualizing the Workflow Advantage

The streamlined workflow offered by water-soluble dyes is a significant practical advantage. The elimination of organic solvents not only simplifies the protocol but also mitigates the risk of damaging sensitive proteins that can be denatured by solvents like DMSO or DMF.

Workflow_Comparison cluster_NonSulfonated Non-Sulfonated Cy5 Labeling cluster_WaterSoluble Water-Soluble Cy5 Labeling a Dissolve Dye in Organic Solvent (e.g., DMSO) b Add to Aqueous Protein Solution a->b c Labeling Reaction b->c d Purification c->d e Dissolve Dye Directly in Aqueous Buffer f Add to Protein Solution e->f g Labeling Reaction f->g h Purification g->h

A comparison of labeling workflows.

Experimental Data and Protocols

To provide a practical framework for comparing the performance of water-soluble and non-sulfonated Cy5 dyes, we present detailed experimental protocols for three common applications: immunofluorescence microscopy, flow cytometry, and fluorescent western blotting.

Immunofluorescence Microscopy: Assessing Signal-to-Noise Ratio

Objective: To compare the signal-to-noise ratio of antibody conjugates prepared with water-soluble and non-sulfonated Cy5 in immunofluorescence imaging. A higher signal-to-noise ratio indicates better discrimination of the target structure from background fluorescence.

Methodology:

  • Antibody Conjugation: Conjugate a monoclonal antibody to both water-soluble Cy5 NHS ester and non-sulfonated Cy5 NHS ester, following the respective recommended protocols. Purify both conjugates to remove free dye.

  • Cell Culture and Preparation: Culture a suitable cell line on glass coverslips. Fix, permeabilize (if targeting an intracellular antigen), and block the cells to prevent non-specific antibody binding.

  • Immunostaining: Incubate the cells with the primary antibody, followed by incubation with the respective Cy5-conjugated secondary antibodies at the same concentration.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope with identical settings (laser power, exposure time, detector gain) for both samples.

  • Data Analysis: Measure the mean fluorescence intensity of the specifically stained structures (signal) and a background region within the same image. Calculate the signal-to-noise ratio (S/N) for each dye.

IF_Workflow prep Cell Preparation (Fix, Permeabilize, Block) stain Immunostaining (Primary & Cy5 Secondary Ab) prep->stain image Image Acquisition (Identical Settings) stain->image analyze Data Analysis (Measure Signal & Noise) image->analyze snr Calculate Signal-to-Noise Ratio analyze->snr

Workflow for comparing signal-to-noise ratio.
Flow Cytometry: Evaluating Brightness with Stain Index

Objective: To quantitatively compare the brightness of antibody conjugates of water-soluble and non-sulfonated Cy5 using the stain index, a metric that normalizes the signal intensity to the background.[3][8]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of a cell line known to express the target antigen.

  • Staining: Stain one aliquot of cells with the water-soluble Cy5-conjugated antibody and another aliquot with the non-sulfonated Cy5-conjugated antibody at a saturating concentration. Include an unstained control sample.

  • Data Acquisition: Acquire data for all samples on a flow cytometer using the same instrument settings.

  • Data Analysis: For each stained sample, determine the median fluorescence intensity (MFI) of the positive and negative populations. Calculate the stain index using the formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative) where SD_negative is the standard deviation of the negative population.[3][8]

FC_Workflow prep Prepare Single-Cell Suspension stain Stain with Cy5-conjugated Antibodies & Unstained Control prep->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Determine MFI of Positive & Negative Populations acquire->analyze si Calculate Stain Index analyze->si

Workflow for comparing brightness via Stain Index.
Fluorescent Western Blotting: Comparing Signal Intensity

Objective: To compare the signal intensity and background levels of water-soluble and non-sulfonated Cy5-conjugated secondary antibodies in a fluorescent western blot.

Methodology:

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody, followed by incubation with either the water-soluble or non-sulfonated Cy5-conjugated secondary antibody at the same concentration.

  • Imaging: Scan the membrane using a fluorescent imager with identical settings for both blots.

  • Data Analysis: Quantify the band intensity for the protein of interest and a background region on each blot. Compare the signal intensity and signal-to-background ratio.

WB_Workflow sds SDS-PAGE & Protein Transfer block Blocking sds->block ab_incubate Primary & Cy5 Secondary Antibody Incubation block->ab_incubate image Fluorescent Imaging ab_incubate->image analyze Quantify Band Intensity & Background image->analyze

Workflow for comparing signal intensity in Western Blotting.

Conclusion: A Clear Choice for Robust and Reproducible Data

The advantages of water-soluble dyes over non-sulfonated Cy5 are clear and impactful. Their superior water solubility simplifies experimental procedures, reduces the risk of protein denaturation, and minimizes dye aggregation, which can lead to fluorescence quenching and non-specific binding.[2] These benefits translate to improved performance in a variety of applications, manifesting as brighter signals, higher signal-to-noise ratios, and enhanced photostability. For researchers seeking to generate high-quality, reliable, and reproducible data, water-soluble cyanine dyes represent a significant advancement and a more robust choice for their fluorescence-based assays.

References

A Researcher's Guide to Sulfo Cy5 bis-COOH Labeled Antibodies: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescently labeled antibodies is a critical step in ensuring the accuracy and reproducibility of a wide range of applications, from cellular imaging to flow cytometry. Sulfo Cy5 bis-COOH is a popular far-red fluorescent dye valued for its brightness and water solubility. This guide provides an objective comparison of the performance of Sulfo Cy5 bis-COOH labeled antibodies with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Key Performance Characteristics of Fluorescently Labeled Antibodies

The ideal fluorescently labeled antibody should exhibit high brightness, exceptional photostability, and a high signal-to-noise ratio, while maintaining the specific binding affinity of the antibody. The choice of fluorophore can significantly impact these parameters.

Table 1: Spectral and Physicochemical Properties of Sulfo Cy5 and Common Alternatives

FeatureSulfo Cy5Alexa Fluor 647DyLight 650IRDye 650CF®647
Excitation Max (nm) ~646~650~652~651~650
Emission Max (nm) ~662~668~670~668~665
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~270,000~250,000~230,000~240,000
Quantum Yield (Free Dye) ~0.28[1]~0.33[2]HighBrightHigh
Solubility High (sulfonated)HighHighHighHigh
Reactive Group (as bis-COOH) Carboxylic AcidNHS EsterNHS EsterNHS EsterNHS Ester

Note: The quantum yield of fluorescent dyes can change upon conjugation to an antibody. It is crucial to consider the performance of the final conjugate.

Table 2: Performance Comparison of Labeled Antibody Conjugates

Performance MetricSulfo Cy5 ConjugatesAlexa Fluor 647 ConjugatesDyLight 650 ConjugatesIRDye 650 ConjugatesCF®647 Conjugates
Relative Brightness Good, but prone to quenching at high DOL[3]Very High, less prone to quenching[4]HighHighHigh
Photostability ModerateHigh[3]HighHighHigh
Signal-to-Noise Ratio GoodExcellentGoodExcellentExcellent[5]
pH Sensitivity LowLowLow (stable over a broad pH range)[6]LowLow
Degree of Labeling (DOL) Impact High DOL can lead to significant quenching[3]Less sensitive to quenching at high DOL[4]Optimized for high dye-to-protein ratiosCan be labeled at high molar ratios without significant self-quenching[7]Good performance at optimal DOL

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization and comparison of labeled antibodies.

Antibody Labeling with Sulfo Cy5 bis-COOH

This protocol describes a general method for labeling an antibody with Sulfo Cy5 bis-COOH using carbodiimide (B86325) chemistry.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Sulfo Cy5 bis-COOH

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing buffers. Adjust the antibody concentration to 2-5 mg/mL.

  • Dye Activation: Dissolve Sulfo Cy5 bis-COOH, NHS, and EDC in the Activation Buffer. The molar ratio of Dye:NHS:EDC should be approximately 1:1.2:1.2. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized for each antibody, typically ranging from 5:1 to 20:1. Incubate for 2 hours at room temperature, protected from light.

  • Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction. Incubate for 15 minutes.

  • Purification: Separate the labeled antibody from the unconjugated dye using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 646 nm.

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a labeled antibody can be determined by comparison to a standard fluorophore with a known quantum yield.

Materials:

  • Labeled antibody of interest

  • Reference standard dye (e.g., Alexa Fluor 647 in PBS, QY = 0.33)[2]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a series of dilutions for both the labeled antibody and the reference standard in PBS.

  • Measure the absorbance of each dilution at the excitation maximum of the reference standard using the UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution using the spectrofluorometer, with the excitation wavelength set to the absorption maximum of the reference standard.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Calculate the quantum yield of the labeled antibody using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Photobleaching Assay

This protocol outlines a method to quantify the photostability of a fluorescently labeled antibody.

Materials:

  • Labeled antibody of interest

  • Microscope with a high-intensity light source (e.g., laser) and a sensitive camera

  • Image analysis software

Procedure:

  • Prepare a sample of the labeled antibody immobilized on a glass slide.

  • Acquire an initial image of the fluorescent sample using a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuously expose a specific region of the sample to the excitation light.

  • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Measure the mean fluorescence intensity of the exposed region in each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Antibody_Labeling_Workflow Antibody Labeling and Characterization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_characterization Performance Characterization Antibody_Prep Antibody Preparation (Purification & Concentration) Conjugation Conjugation Reaction Antibody_Prep->Conjugation Dye_Prep Dye Activation (Sulfo Cy5 bis-COOH + EDC/NHS) Dye_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification DOL_Calc DOL Calculation (Spectrophotometry) Purification->DOL_Calc QY_Measurement Quantum Yield Measurement DOL_Calc->QY_Measurement Photostability_Assay Photostability Assay DOL_Calc->Photostability_Assay Binding_Assay Binding Affinity Assay (ELISA, SPR) DOL_Calc->Binding_Assay

Antibody Labeling Workflow

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment & Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription_Factors Modulation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Survival Cell_Survival Gene_Expression->Cell_Survival

EGFR Signaling Pathway

Conclusion

The characterization of Sulfo Cy5 bis-COOH labeled antibodies reveals them to be a solid choice for applications requiring far-red fluorescence, particularly due to their high water solubility. However, for applications demanding the highest levels of photostability and brightness, especially at high degrees of labeling, alternatives such as Alexa Fluor 647 may offer superior performance. The propensity of Cy5 dyes to self-quench at higher DOLs is a critical consideration during the optimization of antibody conjugation protocols. Ultimately, the choice of fluorophore should be guided by the specific requirements of the experimental application and a thorough evaluation of the performance of the final antibody conjugate. The protocols and comparative data presented in this guide provide a framework for making an informed decision to achieve reliable and high-quality experimental results.

References

Safety Operating Guide

Personal protective equipment for handling Sulfo Cy5 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo Cy5 bis COOH. The following procedures for personal protective equipment, operational handling, and disposal are based on safety data sheets for similar cyanine (B1664457) dye compounds, including the more reactive NHS ester forms. While the toxicological properties of this compound have not been thoroughly investigated, it is recommended to handle it with the care required for potentially hazardous substances.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety goggles or a face shieldTightly fitting safety goggles are recommended to protect against dust particles and splashes. A face shield offers broader protection for the entire face.[1][2][3]
Skin Protection Chemical-resistant gloves (nitrile or neoprene preferred) and a lab coat or disposable gownGloves should be inspected before use and removed using the proper technique to avoid skin contact.[1][4] A disposable, back-closing gown is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[3]
Respiratory Protection N95 or P1 dust maskRecommended when handling the powder form to prevent inhalation of dust particles.[1] For significant aerosol generation or in case of a large spill, a respirator with an appropriate chemical cartridge may be necessary.[5]
Foot Protection Closed-toe shoesEssential to protect feet from spills and falling objects in a laboratory setting.[6]

Operational Plan: Step-by-Step Handling Protocol

Following a structured protocol for handling this compound ensures a safe and efficient workflow, from receiving the compound to its final use in experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[7][8] Recommended storage is at -20°C for long-term stability.[8][9]

  • Transportation can be done at room temperature for up to three weeks.[8]

2. Preparation of Stock Solutions:

  • Handle the solid powder in a designated area, preferably in a chemical fume hood or a location with good exhaust ventilation, to minimize inhalation of dust.[1]

  • Wear all recommended PPE, including a dust mask.

  • This compound is soluble in water, DMF, and DMSO.[8][9] Prepare solutions by carefully adding the solvent to the vial containing the powder to avoid creating dust.

3. Use in Experiments:

  • Conduct all experimental work involving the dye in a well-ventilated area.

  • Avoid direct contact with the skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the work area.[10][11]

4. Emergency Procedures:

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[7]
Skin Contact Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][11]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical advice.[7]

Spill and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and ensure laboratory safety.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill of the powder occurs, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don all recommended PPE, including respiratory protection.

  • Contain and Collect: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and properly labeled hazardous waste container.[12]

  • Dispose of all waste in accordance with local, state, and national regulations. Do not allow the product to enter drains or waterways.[1][7]

  • For unused and non-recyclable solutions, consult a licensed disposal company.[1]

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound and a decision-making process for spill response.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive_and_Inspect Receive and Inspect Container Store Store at -20°C, Protected from Light Receive_and_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Powder Weigh Powder in Ventilated Area Don_PPE->Weigh_Powder Prepare_Solution Prepare Stock Solution Weigh_Powder->Prepare_Solution Perform_Experiment Perform Experiment in Ventilated Area Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste According to Regulations Decontaminate->Dispose_Waste

Caption: Standard workflow for handling this compound.

G Spill_Occurs Spill Occurs Assess_Spill_Size Assess Spill Size Spill_Occurs->Assess_Spill_Size Small_Spill Small Spill? Assess_Spill_Size->Small_Spill Is it manageable? Large_Spill Large Spill? Small_Spill->Large_Spill No Don_PPE_and_Clean Don PPE and Clean with Absorbent Material Small_Spill->Don_PPE_and_Clean Yes Evacuate_and_Ventilate Evacuate Area and Ensure Ventilation Large_Spill->Evacuate_and_Ventilate Dispose_Waste Dispose of Waste Properly Don_PPE_and_Clean->Dispose_Waste Follow_Emergency_Protocol Follow Institutional Emergency Protocol Evacuate_and_Ventilate->Follow_Emergency_Protocol Follow_Emergency_Protocol->Dispose_Waste

Caption: Decision tree for spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.